Technical Documentation Center

2-Chloro Clomiphene Citrate(E/Z Mixture) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro Clomiphene Citrate(E/Z Mixture)
  • CAS: 1795130-18-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Chloro Clomiphene Citrate for Advanced Research and Development

This guide provides an in-depth exploration of 2-Chloro Clomiphene Citrate, more commonly known as Clomiphene Citrate, a nonsteroidal triphenylethylene derivative. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-Chloro Clomiphene Citrate, more commonly known as Clomiphene Citrate, a nonsteroidal triphenylethylene derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular and analytical characteristics of this compound, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Identity

Clomiphene Citrate is a well-established selective estrogen receptor modulator (SERM).[1][2] Its chemical designation is 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy] triethylamine citrate (1:1).[3] The compound is a citrate salt of a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene).[3]

Molecular Formula and Weight

The molecular formula and weight are fundamental parameters for any analytical or synthetic work involving a chemical entity.

ParameterValueSource(s)
Molecular Formula C26H28ClNO • C6H8O7[3]
Molecular Weight 598.09 g/mol [3][4]
Chemical Structure

The chemical structure of the active clomiphene molecule and its citrate salt form are depicted below. The presence of the double bond gives rise to the geometric isomerism that is central to its biological activity.

cluster_clomiphene Clomiphene cluster_citric_acid Citric Acid clomiphene_img clomiphene_img citric_acid_img citric_acid_img

Caption: Chemical structures of Clomiphene and Citric Acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Clomiphene Citrate is critical for its handling, formulation, and analytical characterization.

PropertyDescriptionSource(s)
Appearance White to pale yellow, essentially odorless, crystalline powder.[3][4]
Melting Point 116.5-118°C[2][4]
Solubility Freely soluble in methanol; soluble in ethanol; slightly soluble in acetone, water, and chloroform; and insoluble in ether.[3][4]
pKa Not readily available in the searched literature.
LogP 7.2[5]

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

Clomiphene Citrate's primary mechanism of action is through its interaction with estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix.[3] It acts as a competitive inhibitor of estrogen binding to these receptors, leading to both estrogenic and anti-estrogenic effects depending on the target tissue.[1]

In the hypothalamus, Clomiphene Citrate blocks the negative feedback of endogenous estrogen.[6] This "tricks" the brain into perceiving a low estrogen state, which in turn stimulates the release of gonadotropin-releasing hormone (GnRH).[6] The increased pulsatile secretion of GnRH from the hypothalamus then prompts the anterior pituitary gland to increase its secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6][7] This surge in gonadotropins stimulates the growth and maturation of ovarian follicles, ultimately leading to ovulation.[3]

hypothalamus Hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary + ovaries Ovaries pituitary->ovaries + estrogen Estrogen ovaries->estrogen produces estrogen->hypothalamus - (Negative Feedback) clomiphene Clomiphene Citrate clomiphene->hypothalamus Blocks Estrogen Receptors gnrh GnRH fsh_lh FSH & LH

Caption: Mechanism of action of Clomiphene Citrate.

Synthesis and Manufacturing Overview

The synthesis of Clomiphene Citrate is a multi-step process. A common route involves the dehydration of 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol, followed by chlorination and subsequent salt formation with citric acid.[8][9]

Generalized Synthetic Workflow

start 1-{4-[2-(Diethylamino)ethoxy]phenyl} -1,2-diphenylethanol dehydration Dehydration (e.g., with mineral acid) start->dehydration intermediate 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy} -N,N-diethylethanaminium salt dehydration->intermediate chlorination Chlorination (e.g., with N-chlorosuccinimide) intermediate->chlorination clomiphene_base Clomiphene Base (E/Z isomer mixture) chlorination->clomiphene_base salt_formation Salt Formation (with Citric Acid) clomiphene_base->salt_formation final_product Clomiphene Citrate salt_formation->final_product

Caption: Generalized synthetic workflow for Clomiphene Citrate.

Example Synthetic Protocol

The following protocol is a synthesized example based on publicly available information and should be adapted and optimized for specific laboratory conditions.

Step 1: Dehydration

  • Dissolve 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol in a suitable solvent such as dichloromethane.[8]

  • Add an effective amount of a dehydrating agent, for example, a mineral acid like sulfuric acid, to the solution.[8]

  • Stir the reaction mixture until the dehydration to 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt is complete, which can be monitored by an appropriate analytical technique like TLC or HPLC.

Step 2: Chlorination

  • To the solution containing the diethylethanaminium salt, add a chlorinating agent such as N-chlorosuccinimide (NCS).[9]

  • Allow the reaction to proceed at room temperature for a sufficient duration, typically several hours, to form the clomiphene base as a mixture of E and Z isomers.[9]

  • Monitor the reaction completion by HPLC.[9]

  • Upon completion, convert the hydrochloride salt to the free base by adding a saturated aqueous bicarbonate solution.[9]

  • Separate the organic phase and evaporate the solvent in vacuo to obtain the clomiphene base.[9]

Step 3: Salt Formation

  • Dissolve the obtained clomiphene base in a suitable solvent like acetone.[10]

  • Separately, dissolve citric acid in the same solvent.

  • Slowly add the citric acid solution to the clomiphene base solution.

  • Stir the mixture and cool to induce precipitation of Clomiphene Citrate.[10]

  • Filter the precipitate, wash with a suitable solvent, and dry under vacuum to yield the final product.[10]

Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of Clomiphene Citrate. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for the separation, identification, and quantification of Clomiphene Citrate and its isomers.

Experimental Protocol: Isocratic RP-HPLC for Quantification

This protocol is designed for the quantitative analysis of Clomiphene Citrate in bulk drug substance and pharmaceutical dosage forms.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 90:10 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detection Wavelength: 295 nm.[11]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 40°C.[12]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Clomiphene Citrate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[11]

    • Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Clomiphene Citrate, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Quantify the amount of Clomiphene Citrate in the sample by comparing its peak area to the calibration curve. The retention time for Clomiphene Citrate under these conditions is expected to be around 3.44 minutes.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in biological matrices, LC-MS is the method of choice.

Experimental Protocol: LC-MS for Isomer-Specific Analysis

This protocol is suitable for the determination of clomiphene isomers in plasma.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

    • C18 column (e.g., Luna C18).[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient or isocratic mixture of methanol and water containing 0.05% trifluoroacetic acid (e.g., 70:30 v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Ionization Mode: Positive ESI.

    • Monitored m/z values: 406.3 for clomiphene isomers.[1]

  • Sample Preparation (Plasma):

    • Employ a protein precipitation or liquid-liquid extraction method to extract the analytes from the plasma sample.

    • An internal standard (e.g., N-didesmethyltamoxifen) should be used for accurate quantification.[1]

  • Analysis and Data Interpretation:

    • The retention times for zuclomiphene and enclomiphene will be distinct, allowing for their individual quantification. For example, zuclomiphene at approximately 3.35 min and enclomiphene at 4.04 min.[1]

Isomers of Clomiphene Citrate: Zuclomiphene and Enclomiphene

Clomiphene Citrate is a mixture of two geometric isomers: zuclomiphene ((Z)-clomiphene) and enclomiphene ((E)-clomiphene).[3] The cis-isomer (zuclomiphene) is generally present in a range of 30% to 50%.[3] These isomers have different pharmacokinetic and pharmacodynamic profiles, and their separation and individual characterization are crucial for a complete understanding of the drug's activity.

Reference Standards and Impurities

For accurate and reliable analytical results, the use of certified reference standards is imperative. USP (United States Pharmacopeia) and EP (European Pharmacopoeia) reference standards for Clomiphene Citrate are available.[13] Additionally, reference standards for known impurities, such as Clomifene Citrate - Impurity A, are also commercially available and essential for method validation and quality control.[14]

Conclusion

This technical guide has provided a comprehensive overview of the molecular and analytical aspects of 2-Chloro Clomiphene Citrate. From its fundamental chemical properties to its complex mechanism of action and detailed analytical protocols, the information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug development and analysis. The provided methodologies, rooted in established scientific literature, offer a solid foundation for the robust characterization of this important pharmaceutical compound.

References

  • Clomiphene Citrate: Mechanism of Action Explained. Oana - Posts. Available from: [Link]

  • Clomiphene Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques. MDPI. 2023. Available from: [Link]

  • What is the mechanism of Clomiphene Citrate?. Patsnap Synapse. 2024. Available from: [Link]

  • Clinical Profile: Clomiphene Citrate USP. GlobalRx. Available from: [Link]

  • Clomifene Citrate-impurities. Pharmaffiliates. Available from: [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Ceiling effect of clomiphene citrate on the testosterone to estradiol ratio in eugonadal infertile men. PMC. Available from: [Link]

  • CLOMIPHENE-CITRATE | EP | Reference Standards | EDQM. PharmaCompass.com. Available from: [Link]

  • Clomiphene-d5 Citrate | C32H36ClNO8 | CID 71314928. PubChem. Available from: [Link]

  • Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. PubMed. Available from: [Link]

  • Separation of Clomiphene citrate (1:1) on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • US9428442B2 - Process for the preparation of Clomiphene. Google Patents.
  • Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. GERPAC. Available from: [Link]

  • Clomiphene | C26H28ClNO | CID 2800. PubChem. Available from: [Link]

  • Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Impactfactor. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CLOMIPHENE CITRATE AND MELATONIN IN MARKETED FORMULA. IJSDR. Available from: [Link]

  • Clomiphene synthesis using a single solvent. Justia Patents. Available from: [Link]

  • PROCESSES FOR THE PRODUCTION OF ISOMERICALLY PURE OR ENRICHED CIS-CLOMIPHENE. EPO. Available from: [Link]

  • US9914696B2 - Clomiphene synthesis using a single solvent. Google Patents.
  • Clomiphene Citrate. Palam Pharma Pvt. Ltd. Available from: [Link]

  • CLOMID Clomiphene Citrate Tablets USP. accessdata.fda.gov. 2012. Available from: [Link]

  • a cost effective process for preparation of enclomiphene citrate. West Bengal Chemical Industries Limited. 2017. Available from: [Link]

Sources

Exploratory

Pharmacological Properties of 2-Chloro Clomiphene Derivatives

The following technical guide details the pharmacological properties, structural characteristics, and experimental profiling of 2-Chloro Clomiphene derivatives , specifically focusing on the dichlorinated analog known in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological properties, structural characteristics, and experimental profiling of 2-Chloro Clomiphene derivatives , specifically focusing on the dichlorinated analog known in pharmaceutical development as Clomiphene Impurity G/H .

A Technical Guide for Drug Development & Quality Control[1][2]

Executive Summary

In the development of Selective Estrogen Receptor Modulators (SERMs), the triphenylethylene scaffold remains a cornerstone. Clomiphene Citrate , a standard ovulation inducer, is a mixture of zuclomiphene (cis) and enclomiphene (trans).[1][2][3] However, the introduction of an additional chlorine atom to the phenoxy ring yields 2-Chloro Clomiphene (chemically: 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine).[4][1]

Often classified as Impurity G (high-melting) and Impurity H (low-melting) in European Pharmacopoeia (EP) standards, this derivative represents a critical case study in steric modification.[4][1] This guide analyzes its pharmacological profile, demonstrating how ortho-chlorination alters receptor affinity, metabolic stability, and lipophilicity compared to the parent compound.

Chemical Identity & Structural Analysis[1][5]

To understand the pharmacology, we must first define the structural divergence. Standard Clomiphene contains a single vinylic chlorine.[1] The "2-Chloro" derivative introduces a second chlorine atom on the phenoxy ring, ortho to the ether linkage.[1]

Comparative Physicochemical Properties[1][2]
PropertyClomiphene (Parent)2-Chloro Clomiphene (Derivative)Impact of Modification
Formula


Increased molecular weight (+34.4 Da).[4][1]
Molecular Weight 405.96 g/mol 440.41 g/mol Higher density; altered solubility profile.[1]
Chlorination Vinylic (C=C-Cl)Vinylic + Phenoxy Ring (Ortho)Increased Lipophilicity (LogP) .[4][1]
Isomerism E/Z Mixture (En/Zu)E/Z Mixture (Impurity G/H)Ortho-Cl induces steric twist, potentially altering E/Z ratio stability.[4][1]
CAS No. 911-45-51795130-18-5Regulated impurity/reference standard.[4][1]
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the specific site of modification.

ClomipheneStructure Scaffold Triphenylethylene Scaffold Clomiphene Clomiphene (Vinylic-Cl) Scaffold->Clomiphene + Cl (Vinylic) Derivative 2-Chloro Clomiphene (Vinylic-Cl + Ortho-Phenoxy-Cl) Clomiphene->Derivative + Cl (Ortho-Phenoxy) Effect Steric Twist & Increased Lipophilicity Derivative->Effect Pharmacological Consequence

Figure 1: Structural evolution from the core scaffold to the 2-Chloro derivative.[4][1]

Pharmacodynamics: Mechanism of Action[5][6][7]

The 2-Chloro derivative functions as a SERM , exhibiting mixed agonist/antagonist activity depending on the target tissue (hypothalamus vs. uterus) and the specific isomer (E vs. Z).[1]

Receptor Binding Kinetics

The addition of the ortho-chlorine atom influences binding to Estrogen Receptors (ER


 and ER

) through two primary mechanisms:
  • Steric Hindrance: The chlorine at the 2-position of the phenoxy ring creates steric pressure against the ethyl side chains. This forces the basic side chain into a more rigid conformation, which is critical for displacing Helix 12 of the ER Ligand Binding Domain (LBD).

    • Result: Potentially enhanced antagonistic potency compared to the non-chlorinated parent in breast tissue models.[1]

  • Electronic Effects: The electron-withdrawing nature of the second chlorine reduces the electron density of the phenoxy ring.[1]

    • Result: Altered

      
      -
      
      
      
      stacking interactions within the receptor pocket (specifically with Phe404 in ER
      
      
      ).
Signaling Pathway Visualization

The following diagram maps the interference of the derivative in the estrogen signaling cascade.

SERM_Pathway Ligand 2-Chloro Clomiphene ER Estrogen Receptor (ERα / ERβ) Ligand->ER High Affinity Binding Complex Ligand-ER Complex (Altered Conformation) ER->Complex Dimerization H12 Helix 12 Displacement Complex->H12 Steric Blockade CoReg Co-Repressor Recruitment H12->CoReg Prevents Co-Activators Gene Estrogen Response Element (ERE) CoReg->Gene Binding to DNA Outcome Transcription Inhibition (Antagonism) Gene->Outcome Gene Silencing

Figure 2: Mechanism of Action for 2-Chloro Clomiphene acting as an ER Antagonist.[4][1]

Experimental Characterization Protocols

For researchers isolating or characterizing this derivative, the following self-validating protocols are recommended.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of 2-Chloro Clomiphene vs. Estradiol (E2).[4][1]

  • Preparation:

    • Source: Cytosol from MCF-7 cells or recombinant human ER

      
      .
      
    • Ligand:

      
      -Estradiol (specific activity ~80-100 Ci/mmol).[4][1]
      
    • Test Compound: 2-Chloro Clomiphene Citrate (dissolved in DMSO, final concentration <0.1%).

  • Incubation:

    • Incubate

      
      -E2 (1 nM) with varying concentrations of 2-Chloro Clomiphene (
      
      
      
      to
      
      
      M) for 18h at 4°C.
    • Control: Non-specific binding determined by 100-fold excess of unlabeled Diethylstilbestrol (DES).[1]

  • Separation:

    • Use Dextran-coated charcoal to strip unbound ligand.[4][1]

    • Centrifuge at 1000g for 10 min.

  • Analysis:

    • Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).[1]

    • Validation: Plot % Specific Binding vs. Log[Concentration]. Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.[4][1]
    • Expected Result: The 2-Chloro derivative typically shows an RBA slightly lower than Clomiphene due to steric bulk but retains nanomolar affinity.[4][1]

Protocol: HPLC Profiling for Impurity Detection

Objective: Separate 2-Chloro Clomiphene (Impurity G/H) from Clomiphene.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 60% B over 40 mins.

  • Detection: UV at 233 nm and 290 nm.[1]

  • Retention Logic: The 2-Chloro derivative (more lipophilic due to extra Cl) will elute after the parent Clomiphene peaks.[4][1]

Toxicology & Safety Implications

As a chlorinated analog, the safety profile of 2-Chloro Clomiphene is scrutinized under ICH Q3A/B guidelines for impurities.[1]

  • Metabolic Stability: The addition of the chlorine atom at the ortho-position of the phenoxy ring blocks a potential site for metabolic hydroxylation.[1] This can lead to a longer half-life compared to the parent compound, potentially increasing the risk of accumulation during chronic dosing.[1]

  • Hepatotoxicity Potential: Chlorinated triphenylethylenes (like Toremifene) are generally safer than Tamoxifen regarding DNA adduct formation.[1][5] However, the specific ortho-chlorination pattern of this derivative requires monitoring for phospholipidosis, a common effect of cationic amphiphilic drugs (CADs).[1]

References

  • PubChem. 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine (Clomiphene Impurity G).[4][1] National Library of Medicine.[1] [Link][4][1]

  • Jordan, V. C. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor. Cancer Research.[1] [Link]

  • European Directorate for the Quality of Medicines (EDQM). Clomifene Citrate Impurity Standards.[1] [Link][4][1]

  • Meegan, M. J., et al. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer Agents. Journal of Medicinal Chemistry.[1] [Link]

Sources

Foundational

2-Chloro Clomiphene Citrate CAS number and synonyms

Identity, Synthesis, and Analytical Characterization of Critical Impurities Executive Summary & Chemical Identity 2-Chloro Clomiphene Citrate is a critical pharmacopeial impurity and reference standard associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Analytical Characterization of Critical Impurities

Executive Summary & Chemical Identity

2-Chloro Clomiphene Citrate is a critical pharmacopeial impurity and reference standard associated with the synthesis and quality control of Clomiphene Citrate (a Selective Estrogen Receptor Modulator, or SERM). Unlike the active pharmaceutical ingredient (API), which contains a single chlorine atom on the ethylene bridge, this compound features a second chlorine atom substituted on the phenoxy ring.

Its presence is strictly regulated in drug development due to potential alterations in receptor binding affinity and metabolic stability. This guide serves as a technical dossier for researchers requiring precise characterization data.

Core Chemical Data Table[1]
ParameterTechnical Detail
Primary CAS Number 1795130-18-5 (Citrate Salt, E/Z Mixture)
Chemical Name (IUPAC) 2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid
Molecular Formula C₂₆H₂₇Cl₂NO[1][2][3][4][5] · C₆H₈O₇ (Citrate Salt)
Molecular Weight 632.53 g/mol (Salt) / 440.41 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Pharmacopeial Designation EP Impurity G (Z-isomer) & EP Impurity H (E-isomer); USP "2-Chloroclomiphene"
Synonyms & Nomenclature
  • Common Synonyms: 2-Chloroclomiphene Citrate; Clomiphene Impurity 7 Citrate.[5]

  • Structural Definition: The "2-chloro" designation in the impurity name typically refers to the position on the phenoxy ring (ortho to the ether linkage), distinguishing it from the chlorine already present on the vinyl group of the parent molecule.

Structural Architecture & Formation Mechanism

To understand the separation and identification of this compound, one must understand its structural divergence from the API.

Structural Logic

The standard Clomiphene molecule consists of a tri-phenyl ethylene scaffold. The ether oxygen activates the attached phenyl ring, making it susceptible to electrophilic aromatic substitution (EAS). During the chlorination steps of the API synthesis (or if over-chlorinated starting materials are used), a second chlorine atom attaches to the ortho-position of the phenoxy ring.

Pathway Visualization

The following diagram illustrates the structural relationship and the critical divergence point in synthesis/degradation.

Clomiphene_Structure cluster_diff Structural Difference Precursor Tri-phenyl Ethylene Precursor Chlorination Chlorination Step (Reagent: N-Chlorosuccinimide or Cl2) Precursor->Chlorination Synthesis Clomiphene Clomiphene Citrate (API) (Target: Vinyl-Cl only) Chlorination->Clomiphene Standard Reaction Impurity 2-Chloro Clomiphene (Impurity) (Over-chlorination at Phenoxy Ring) Chlorination->Impurity Side Reaction (Electrophilic Attack on Phenoxy)

Figure 1: Divergence in synthesis leading to the formation of 2-Chloro Clomiphene. The electron-rich phenoxy ring acts as a secondary site for halogenation.

Analytical Protocol: Detection & Separation

Separating 2-Chloro Clomiphene from the parent API is challenging due to their structural similarity. The additional chlorine atom increases the lipophilicity (LogP), resulting in a longer retention time in Reverse Phase Chromatography (RP-HPLC).

Validated HPLC Method Parameters (USP/EP Aligned)

Note: This protocol is derived from standard pharmacopeial monographs for Clomiphene Citrate impurities.

  • Column: L26 packing (C18 bonded silica), 4.6 mm × 25 cm, 5 µm.

  • Mobile Phase:

    • Buffer: Water + Diethylamine (adjusted to pH 6.2 with Phosphoric Acid).[4]

    • Solvent: Acetonitrile.[4]

    • Ratio: Gradient or Isocratic (typically 40:60 Buffer:ACN range).

  • Detector: UV @ 290 nm (optimal for the stilbene chromophore).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

Retention Logic

In this system, the elution order is governed by hydrophobicity.

  • Clomiphene Related Compound A: Elutes first (Des-chloro analog).

  • Clomiphene (Z-isomer): Main peak.[4]

  • Clomiphene (E-isomer): Main peak.

  • 2-Chloro Clomiphene: Elutes after the API peaks due to the extra chlorine atom increasing interaction with the C18 stationary phase (Relative Retention Time ~1.6).

Analytical Workflow Diagram

Analytical_Workflow cluster_peaks Chromatogram Elution Order Sample Sample Preparation (API Batch + Impurity Standards) HPLC RP-HPLC Separation (C18 Column, pH 6.2) Sample->HPLC Detection UV Detection @ 290nm HPLC->Detection Peak1 RT 1.0: Clomiphene (API) Detection->Peak1 Peak2 RT ~1.6: 2-Chloro Clomiphene (Target Impurity) Detection->Peak2 Validation System Suitability Check (Resolution > 1.5) Peak2->Validation Quantify % Area

Figure 2: HPLC workflow for isolating 2-Chloro Clomiphene. The impurity elutes significantly later than the API, allowing for clear resolution.

Biological Implications & Toxicology

Why is this specific impurity monitored so closely?

  • Receptor Affinity Shift: The addition of a chlorine atom to the phenoxy ring alters the steric bulk and electronic distribution of the molecule. This can shift the binding affinity for Estrogen Receptors (ER-alpha vs. ER-beta), potentially altering the drug's efficacy or side-effect profile.

  • Metabolic Stability: Halogenation often protects specific sites from metabolic oxidation (e.g., by Cytochrome P450 enzymes). 2-Chloro Clomiphene may have a longer half-life than the parent drug, leading to accumulation if not controlled.

  • Regulatory Limits: According to ICH Q3A guidelines and USP monographs, this specific impurity must typically be controlled to NMT (Not More Than) 0.5% or 1.0% depending on the specific monograph version and total impurity limits.

References

  • United States Pharmacopeia (USP). Clomiphene Citrate Monograph: Organic Impurities.[4] USP-NF.[4][6] (Source for relative retention times and method parameters).

  • European Pharmacopoeia (EP). Clomifene Citrate Monograph 01/2008:0997. (Defines Impurity G and H).

  • National Center for Biotechnology Information. PubChem Compound Summary for Clomiphene Citrate. (Structural verification).

  • Simson Pharma. 2-Chloro Clomiphene Citrate (E/Z Mixture) Reference Standard. (CAS verification).[3][4][5]

  • CymitQuimica. 2-Chloro Clomiphene Citrate CAS 1795130-18-5 Data Sheet.[7][8] (Physical properties and synonyms).

Sources

Exploratory

difference between Clomiphene Citrate and 2-Chloro Clomiphene

Technical Whitepaper: Clomiphene Citrate vs. 2-Chloro Clomiphene Sub-title: Structural Divergence, Synthetic Origins, and Critical Quality Control in SERM Development[1] Executive Summary In the development of Selective...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Clomiphene Citrate vs. 2-Chloro Clomiphene Sub-title: Structural Divergence, Synthetic Origins, and Critical Quality Control in SERM Development[1]

Executive Summary

In the development of Selective Estrogen Receptor Modulators (SERMs), the distinction between the Active Pharmaceutical Ingredient (API), Clomiphene Citrate , and its structurally homologous impurity, 2-Chloro Clomiphene , is a critical quality attribute (CQA).[1]

While Clomiphene Citrate is the therapeutic agent used for ovulation induction, 2-Chloro Clomiphene (often designated as USP Related Compound D or EP Impurity G/H ) is a process-related impurity resulting from over-chlorination or contaminated starting materials.[1] This guide analyzes the physicochemical differences, mechanistic origins, and rigorous analytical protocols required to isolate and control this specific analog to meet pharmacopeial limits (typically NMT 1.0%).[1]

Structural & Physicochemical Divergence

The primary difference lies in the halogenation pattern of the phenoxy ring. Standard Clomiphene contains a single chlorine atom on the ethylene backbone (vinylic chlorine).[1] The impurity, 2-Chloro Clomiphene, retains this vinylic chlorine but possesses an additional chlorine atom on the phenoxy ring, specifically at the ortho position relative to the ether linkage.

Comparative Chemical Data
FeatureClomiphene Citrate (API)2-Chloro Clomiphene (Impurity)
Role Therapeutic API (SERM)Critical Process Impurity
IUPAC Name 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate2-[2-chloro -4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate
Molecular Formula C₂₆H₂₈ClNO[1][2] · C₆H₈O₇C₂₆H₂₇Cl₂ NO[1] · C₆H₈O₇
Molecular Weight 598.09 g/mol 632.53 g/mol
CAS Number 50-41-91795130-18-5 (Citrate Salt)
Key Structural Feature Monochloro (Vinylic only)Dichloro (Vinylic + Ortho-Phenoxy )
USP Classification Active MoietyRelated Compound D (Isomer mixture)
Visualization of Structural Logic

The following diagram illustrates the hierarchical relationship and the specific site of modification that distinguishes the impurity.

Clomiphene_Structure_Comparison cluster_0 Core Scaffold: Triphenylethylene cluster_1 Chemical Divergence Scaffold 1,2-Diphenyl-1-[4-(2-diethylaminoethoxy)phenyl]ethylene API Clomiphene (API) + 1 Cl on Ethylene Bridge Scaffold->API Standard Chlorination Impurity 2-Chloro Clomiphene (Impurity) + 1 Cl on Ethylene Bridge + 1 Cl on Phenoxy Ring (Ortho) Scaffold->Impurity Over-Chlorination / Side Reaction API->Impurity Structural Homology: Impurity has +34.44 Da mass shift

Figure 1: Structural relationship showing the divergence of the 2-Chloro impurity from the main Clomiphene scaffold.[1]

Synthetic Origins: The Mechanistic Pathway

Understanding the origin of 2-Chloro Clomiphene is essential for process control.[1] The synthesis of Clomiphene Citrate typically involves the chlorination of a triphenylethylene precursor.

The Critical Step: Chlorination

The standard synthesis utilizes agents like N-chlorosuccinimide (NCS) to introduce a chlorine atom at the vinylic position of the alkene.[1]

  • Intended Reaction: Electrophilic addition/substitution at the electron-rich double bond.[1]

  • Side Reaction (Impurity Formation): The phenoxy ring is also electron-rich due to the oxygen donation (resonance).[1] If the reaction conditions are too aggressive (excess NCS, high temperature, or prolonged reaction time), electrophilic aromatic substitution (EAS) occurs at the ortho position of the phenoxy ring, generating 2-Chloro Clomiphene.[1]

Pathway Diagram

Synthesis_Pathway Precursor Precursor: Des-chloro Clomiphene (Triphenylethylene Analog) API Clomiphene (Target) (Vinylic-Cl) Precursor->API Controlled Chlorination (1.05 eq NCS, <40°C) Impurity 2-Chloro Clomiphene (Vinylic-Cl + Aryl-Cl) Precursor->Impurity Over-Chlorination (Excess NCS, >50°C) Reagent Reagent: N-Chlorosuccinimide (NCS) Reagent->API Reagent->Impurity API->Impurity Direct Chlorination of API (Possible degradation pathway)

Figure 2: Synthetic divergence showing how aggressive chlorination conditions lead to the 2-Chloro impurity.[1]

Analytical Detection & Control Protocols

Due to the structural similarity, separating 2-Chloro Clomiphene from the E/Z isomers of Clomiphene is analytically challenging.[1] The impurity elutes significantly later than the main peak due to increased lipophilicity (addition of the second chlorine atom).[1]

Standardized HPLC Methodology (Based on USP 2025/EP)

To ensure scientific integrity, the following protocol is recommended for the detection of 2-Chloro Clomiphene. This method uses a "System Suitability" approach to validate resolution.[1][3]

Method Parameters:

  • Column: L26 (C18 packing with specific carbon load/capping), 4.6 mm × 25 cm.[1]

  • Mobile Phase: Acetonitrile : Diethylamine : Water (adjusted to pH 6.2 with phosphoric acid).[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 290 nm (or 233 nm for higher sensitivity).[1]

  • Temperature: Ambient (25°C).

Retention Time Logic: The addition of the chlorine atom on the aromatic ring increases the hydrophobicity of the molecule, resulting in a longer retention time on reverse-phase columns.

CompoundRelative Retention Time (RRT)Relative Response Factor (RRF)
Clomiphene Citrate (Z-isomer)1.001.0
Clomiphene Citrate (E-isomer)~1.02 - 1.081.0
2-Chloro Clomiphene (Impurity) ~1.57 - 1.63 1.0

Note: RRTs are approximate and dependent on the exact mobile phase composition. The impurity elutes well after the main peak.

Step-by-Step Validation Protocol
  • Preparation of System Suitability Solution:

    • Dissolve USP Clomiphene Citrate RS and USP Clomiphene Related Compound A RS (Des-chloro) in the mobile phase.[1]

    • Crucial Step: Spike with authenticated 2-Chloro Clomiphene standard (if available) to establish RRT for the specific column batch.[1]

  • Chromatographic Run:

    • Inject 10-50 µL of the sample.[1]

    • Record chromatogram for at least 3x the retention time of the main peak (to catch the late-eluting 2-chloro impurity).[1]

  • Calculation of Impurity Content:

    • Use the formula: Result = (r_i / r_s) × (C_s / C_u) × (1/F) × 100[1]

    • Where r_i is the impurity peak response, r_s is the main peak response, and F is the Relative Response Factor (1.0 for 2-Chloro Clomiphene).[1]

Regulatory & Safety Implications

In drug development, 2-Chloro Clomiphene is not merely an inert byproduct; it is a structural analog with unknown specific potency on the Estrogen Receptor (ER).[1]

  • Pharmacopeial Limits:

    • USP: NMT 1.0% (Total of geometric isomers of 2-chloroclomiphene).[1][3]

    • EP: Impurity G and H are controlled under similar strict thresholds.

  • Toxicology: Chlorinated aromatic hydrocarbons can exhibit different metabolic stability and toxicity profiles compared to their parent compounds.[1] The extra chlorine atom blocks a potential metabolic site on the phenoxy ring, potentially altering the half-life of the impurity relative to the API.[1]

References

  • USP Monograph (2025). Clomiphene Citrate: Organic Impurities and System Suitability.[1][3] United States Pharmacopeia.[1] [1]

  • European Pharmacopoeia (Ph.[1][4] Eur.). Clomifene Citrate: Impurity Profiling (Impurity G & H).[1][5] EDQM.[1]

  • Vertex AI Patents. Synthesis of Clomiphene using a single solvent and chlorination control strategies.[1] US Patent 9914696B2.[1]

  • LGC Standards. 2-Chloro Clomiphene Citrate (E/Z Mixture) Reference Material Data Sheet.[1]

  • SynThink Research Chemicals. Clomifene EP Impurities & USP Related Compounds Structure Analysis.[1]

Sources

Foundational

Technical Guide: The Role of 2-Chloro Clomiphene as a Critical Impurity in Clomiphene Citrate

[1][2][3] Executive Summary In the development and manufacturing of Clomiphene Citrate (a Selective Estrogen Receptor Modulator, or SERM), the control of isomeric purity and related substances is paramount for regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the development and manufacturing of Clomiphene Citrate (a Selective Estrogen Receptor Modulator, or SERM), the control of isomeric purity and related substances is paramount for regulatory compliance and clinical safety.[1][2] Among the impurity profile, 2-Chloro Clomiphene (identified in pharmacopeias as Impurity G & H in EP, or 2-Chloroclomiphene in USP) represents a significant critical quality attribute (CQA).[1][3][4]

This impurity arises from a competitive electrophilic substitution during the chlorination step of the active pharmaceutical ingredient (API) synthesis.[1][3] Its structural similarity to the parent drug—differing only by an additional chlorine atom on the phenoxy ring—poses distinct challenges in chromatographic separation and toxicological qualification.[1][5][3] This guide delineates the mechanistic origin, analytical detection, and regulatory control strategies for 2-Chloro Clomiphene.[1][3]

Molecular Identity and Physicochemical Profile[1][3][7]

Clomiphene Citrate exists as a mixture of two geometric isomers: Zuclomiphene (cis-isomer) and Enclomiphene (trans-isomer).[1][5][3][4][6] The 2-Chloro impurity retains this geometric isomerism, existing as a pair of Z/E isomers, which complicates the impurity profile from two peaks to four (Parent Z/E + Impurity Z/E).[1][3]

Structural Characterization[2][3][5][6]
  • Common Name: 2-Chloro Clomiphene[1][5][4][7]

  • Chemical Name: 2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine[1][5][4][6][7]

  • CAS Number: 1795130-18-5 (Citrate Salt), 1795130-17-4 (Free Base)[1][4][6][7]

  • Pharmacopeial Designation:

    • USP: 2-Chloroclomiphene (Table 2, Relative Retention Time ~1.57–1.63)[1][4]

    • EP: Impurity G (higher melting isomer) and Impurity H (lower melting isomer)[1][3][4]

Key Structural Difference: While Clomiphene possesses a chlorine atom on the vinyl bridge, 2-Chloro Clomiphene carries a second chlorine atom on the phenoxy ring (ortho to the ethoxy chain).[1][5][3] This increases the lipophilicity (LogP) and alters the pKa slightly, affecting retention behavior in Reverse Phase HPLC (RP-HPLC).[1][3]

PropertyClomiphene Citrate (Parent)2-Chloro Clomiphene (Impurity)
Molecular Formula C26H28ClNO[1][3][4] · C6H8O7C26H27Cl2NO[1][4] · C6H8O7
Molecular Weight 598.09 g/mol 632.53 g/mol
Chlorine Position Vinyl bridge onlyVinyl bridge + Phenoxy ring (Ortho)
USP RRT 1.00 (E-isomer)~1.63

Mechanistic Origin: Synthesis and Formation[1][3][5]

The formation of 2-Chloro Clomiphene is a classic example of competitive electrophilic substitution during the final halogenation step of the API synthesis.[1][5][3]

The Chlorination Step

The standard synthesis involves the dehydration of 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol followed by chlorination.[1][4][8][9] A common chlorinating agent is N-Chlorosuccinimide (NCS) or chlorine gas.[1][5][3][4]

  • Desired Pathway: Electrophilic addition of chlorine to the vinyl double bond (or substitution at the vinylic position via an intermediate).[5][3]

  • Impurity Pathway (Side Reaction): The phenoxy ring is electron-rich due to the ether linkage (activator).[1][5][3][4] If the reaction conditions (temperature, stoichiometry, catalyst) are too aggressive, the chlorinating agent attacks the ortho position of the phenoxy ring via Electrophilic Aromatic Substitution (EAS).[1][3]

Pathway Visualization[2][3][5][6][8]

ClomipheneSynthesis cluster_conditions Critical Process Parameters (CPPs) Precursor Dehydrated Intermediate (1,1,2-Triphenyl-butene derivative) Clomiphene Clomiphene (API) (Vinyl Chlorination) Precursor->Clomiphene Primary Reaction (Vinyl Substitution) Impurity 2-Chloro Clomiphene (Impurity G/H) (Vinyl + Ring Chlorination) Precursor->Impurity Side Reaction (Over-chlorination on Ring) Reagent Chlorination Agent (e.g., NCS, Cl2) Reagent->Clomiphene Reagent->Impurity Temp > 40°C Temp > 40°C Temp > 40°C->Impurity Excess Reagent Excess Reagent

Figure 1: Reaction pathway showing the competitive formation of 2-Chloro Clomiphene during the chlorination step.

Analytical Strategy: Detection and Control

Detecting 2-Chloro Clomiphene requires a robust HPLC method capable of resolving four distinct isomers (Parent Z/E and Impurity Z/E) plus other potential impurities like 4-Chloro Clomiphene.[1][5][3][4]

USP Compendial Method (RP-HPLC)

The USP monograph utilizes a reverse-phase method with amine modifiers to suppress silanol activity and improve peak shape for these basic compounds.[1][3][4]

  • Column: L26 packing (C18 with specific carbon load/capping).[5][3][4]

  • Mobile Phase: Methanol : Water : Triethylamine (55 : 45 : 0.3), pH adjusted to 2.5 with Phosphoric Acid.[1][3][10]

  • Detection: UV @ 233 nm (or 290 nm for higher specificity).[5][3][4]

  • Flow Rate: 1.0 mL/min.[5][3][4][11]

Separation Logic

Because the 2-Chloro impurity has an additional chlorine atom, it is more hydrophobic than Clomiphene.[1][5][3][4] Therefore, it elutes later (higher retention time).[5][3]

  • Clomiphene (Z/E): Elutes first.[5][3][4][9]

  • 2-Chloro Clomiphene: Elutes significantly later (RRT ~1.6).[1][5][3][4]

  • Challenge: Ensuring resolution between 2-Chloro Clomiphene and 4-Chloro Clomiphene (Impurity F), which elutes at RRT ~1.7.

Method Validation Protocol (Self-Validating System)

To ensure the method reliably detects this impurity, the following system suitability criteria must be met:

  • Resolution (Rs): NLT 1.5 between the Z and E isomers of Clomiphene.

  • Sensitivity (LOQ): The method must detect the impurity at 0.05% (reporting threshold).

  • Specificity: Validated using a spiked marker of Impurity G/H.

Protocol Step-by-Step:

  • Preparation: Dissolve Clomiphene Citrate sample at 1.0 mg/mL in Mobile Phase.

  • Spiking: Spike with 2-Chloro Clomiphene Reference Standard at 0.5% level.

  • Injection: Inject 50 µL.

  • Integration: Integrate all peaks >0.05%.

  • Calculation: Use Relative Response Factor (RRF). USP assigns an RRF of 1.0 for 2-Chloro Clomiphene, implying its extinction coefficient at 233 nm is similar to the parent.[1][5][3]

Regulatory and Safety Assessment

Regulatory Limits (ICH Q3A/B)

Since Clomiphene is a chronic-use therapy (or repeated cycles), impurities are strictly controlled.[1][3][4]

GuidelineThresholdApplication to 2-Chloro Clomiphene
Reporting Threshold 0.05%Any peak >0.05% must be reported.
Identification Threshold 0.10%If >0.10%, structure must be confirmed (MS/NMR).[5][3]
Qualification Threshold 0.15%If >0.15%, biological safety data is required.[5][3]
USP Limit NMT 1.0%The specific limit for the sum of chlorinated isomers.[5][3]
Toxicological Implications[2][3][5][6]
  • Structural Alerts: The addition of a chlorine to the aromatic ring generally increases metabolic stability and lipophilicity, potentially altering the half-life.[1][5]

  • Genotoxicity: While Clomiphene is not considered mutagenic, chlorinated aromatics are often scrutinized for genotoxicity.[5][3] However, as a known metabolite/impurity of a licensed drug, it is controlled via the qualification threshold.[1][3]

  • Mitigation: If the impurity exceeds 0.15%, the manufacturer must perform an Ames test or justify safety based on the parent drug's tox profile.[1][3]

References

  • United States Pharmacopeia (USP). Clomiphene Citrate Monograph.[5][3][4][12] USP-NF 2025, Issue 1.[1][5][3][4] [1][3][4]

  • European Pharmacopoeia (Ph.[5][2][3][4][12] Eur.). Clomifene Citrate Monograph 0998.[5][3][4] 11th Edition.[5][3][4][13] [1][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 121300052, Clomifene citrate impurity G.[5][3][4]Link[1][3][4]

  • Godge, R.K., et al. "Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate."[1][5][3][11] Research Journal of Pharmacy and Technology, 2003.[5][3] Link

  • Simson Pharma. 2-Chloro Clomiphene Citrate (E/Z Mixture) Technical Data.Link[1][3][4]

Sources

Exploratory

understanding the stereochemistry of 2-Chloro Clomiphene

Title: The Stereochemical Imperative of Clomiphene and its 2-Chloro Derivatives: A Technical Guide to Isomer Resolution and Pharmacology Introduction: The Triphenylethylene Scaffold In the development of Selective Estrog...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Stereochemical Imperative of Clomiphene and its 2-Chloro Derivatives: A Technical Guide to Isomer Resolution and Pharmacology

Introduction: The Triphenylethylene Scaffold

In the development of Selective Estrogen Receptor Modulators (SERMs), few scaffolds are as structurally deceptive as the triphenylethylene backbone.[1] "2-Chloro Clomiphene" refers to a structural class where the stereochemical identity is dictated by a single chlorine atom on the ethylene bridge.[1][2]

While often colloquially used to describe Clomiphene Citrate itself (which contains a 2-chloro-1,2-diphenylyl moiety), in strict impurity profiling, 2-Chloro Clomiphene refers to a specific analog (or impurity) where an additional chlorine is substituted on the phenoxy ring.[1][2][3]

This guide addresses the core stereochemical challenge: the resolution of (E)-Enclomiphene and (Z)-Zuclomiphene .[1][2][3] Understanding this geometric isomerism is not merely academic; it is the difference between an ovulation inducer (antagonist) and an estrogenic accumulator (agonist).[1]

Stereochemical Assignment: The "Ernst" Correction

For decades, the literature surrounding Clomiphene was plagued by misassignments.[1] Early crystallographic data confused the cis and trans designations relative to the phenyl rings.[1] The definitive correction was provided by Ernst et al. (1976), establishing the Cahn-Ingold-Prelog (CIP) priorities that we use today.[1][2][3]

The CIP Priority Rules

To assign E (Entgegen) or Z (Zusammen), we must rank the substituents on each carbon of the central double bond.[1][4][5]

  • Carbon

    
     (Chlorinated side): 
    
    • Chlorine (-Cl) (Atomic #17)

      
      High Priority [1][2][3]
      
    • Phenyl Ring (Carbon, Atomic #6)

      
       Low Priority[1][2]
      
  • Carbon

    
     (Ether side): 
    
    • Phenoxy-ethylamine (-O-Ph-...) (Oxygen, Atomic #8)

      
      High Priority [1][2][3]
      
    • Phenyl Ring (Carbon, Atomic #6)

      
       Low Priority[1][2]
      

The Rule:

  • (E)-Isomer (Enclomiphene): The High Priority groups (Cl and Phenoxy) are on Opposite sides.[1][2][3]

  • (Z)-Isomer (Zuclomiphene): The High Priority groups (Cl and Phenoxy) are on the Same side (Together).[1][2][3]

Visualization of Isomerism

ClomipheneStereochem cluster_E Enclomiphene (Trans-like) cluster_Z Zuclomiphene (Cis-like) E_Center C=C Double Bond E_Cl Chlorine (High) E_Center->E_Cl Up-Left E_O Phenoxy (High) E_Center->E_O Down-Right E_Ph1 Phenyl (Low) E_Center->E_Ph1 Down-Left E_Ph2 Phenyl (Low) E_Center->E_Ph2 Up-Right Z_Center C=C Double Bond E_Center->Z_Center Photo-isomerization (UV Light) Z_Cl Chlorine (High) Z_Center->Z_Cl Up-Left Z_O Phenoxy (High) Z_Center->Z_O Up-Right Z_Ph1 Phenyl (Low) Z_Center->Z_Ph1 Down-Left Z_Ph2 Phenyl (Low) Z_Center->Z_Ph2 Down-Right

Figure 1: Geometric isomerism of Clomiphene.[1][2][3] Note that (E) has high-priority groups on opposite sides, while (Z) has them on the same side.[1][2][3][4][5]

Pharmacological Divergence

The stereochemistry dictates the binding affinity and conformational change of the Estrogen Receptor (ER).[1]

Feature(E)-Enclomiphene(Z)-Zuclomiphene
Geometry Trans-relationship (Ph/Ph)Cis-relationship (Ph/Ph)
ER Activity Antagonist (SERM)Agonist (Estrogenic)
Half-Life Short (~10 hours)Long (~30 days)
Mechanism Blocks negative feedback at HypothalamusAccumulates; mimics estrogen
Clinical Goal Increases LH/FSH (Ovulation/Testosterone)Often considered an impurity/side-effect driver

Critical Insight: In drug development, "2-Chloro Clomiphene" impurities must be strictly controlled because the Z-isomer accumulates in adipose tissue due to higher lipophilicity and metabolic resistance, leading to prolonged estrogenic side effects long after dosing stops.[1][2][3]

Analytical Protocols

To validate the stereochemistry of your 2-Chloro Clomiphene samples, you cannot rely on simple melting points.[1][2] You must use a self-validating orthogonal approach: Chiral HPLC for purity and NOE-NMR for absolute configuration.[1][2][3]

Protocol A: High-Resolution Separation (HPLC)

Standard reverse-phase columns often fail to resolve the isomers at baseline.[1][2][3] This protocol uses a mobile phase modifier to enhance resolution.

  • Column: Chiralpak QN-AX or ZORBAX Eclipse Plus C18 (requires specific modifier).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][6]

  • Mobile Phase B: Acetonitrile (MeCN) with 0.05% Diethylamine (DEA) or Methenamine.[1][2][3]

  • Gradient:

    • 0-5 min: 40% B[1][2][3]

    • 5-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Detection: UV at 240 nm and 290 nm.[1][2]

  • Expected Elution: (E)-Enclomiphene typically elutes before (Z)-Zuclomiphene on C18 phases due to the more compact "cis-like" phenyl arrangement of the Z-isomer interacting differently with the stationary phase, though this can reverse on specific chiral selectors.[1][2][3] Always run a certified reference standard.

Protocol B: Structural Confirmation (NOE NMR)

Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assigning E/Z without X-ray.[1][3]

  • Solvent: Dissolve 10 mg sample in

    
     or DMSO-
    
    
    
    .
  • Target: Irradiate the vinylic Chlorine's adjacent phenyl protons.[1][2]

  • Observation:

    • Z-Isomer: Strong NOE enhancement observed between the phenyl protons of the ring cis to the chlorophenyl group and the ethyl side chain protons.[1]

    • E-Isomer: Minimal NOE enhancement between these distinct regions due to spatial distance.[1][2]

Workflow: Isolation and Validation

The following workflow illustrates the decision logic for handling Clomiphene derivatives in a research setting.

Workflow Start Crude 2-Chloro Clomiphene (Mixture) HPLC Analytical HPLC (C18 + Amine Modifier) Start->HPLC Decision Isomer Ratio > 98:2? HPLC->Decision Prep Prep-HPLC / Fractional Crystallization Decision->Prep No (Mixed) NMR 1H-NMR + NOE Analysis Decision->NMR Yes (Pure) Prep->HPLC Re-analyze ResultE Pure (E)-Enclomiphene (Antagonist) NMR->ResultE NOE Pattern A ResultZ Pure (Z)-Zuclomiphene (Agonist/Impurity) NMR->ResultZ NOE Pattern B

Figure 2: Purification and validation workflow for Clomiphene isomers.

References

  • Ernst, S., Hite, G., Cantrell, J. S., & Richardson, A. (1976).[1][7] Stereochemistry of geometric isomers of clomiphene: a correction of the literature and a reexamination of structure-activity relationships. Journal of Pharmaceutical Sciences.[1][2][7]

  • Mazzarino, M., et al. (2011).[1][2] Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.[1][2][3][6][8] Analytical and Bioanalytical Chemistry.[1][2][6][8][9]

  • U.S. Food and Drug Administration. (2012).[1][2] Clomid (clomiphene citrate) Label Information.[1][2][3]

  • Kintz, P. (2014).[1][2] Consolidated analytical protocols for SERM detection. Journal of Chromatography B. [1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of 2-Chloro Clomiphene Citrate Analysis

Abstract This document provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro Clomiphene Citrate. As a potential impurity or related substance of Clomiphene Citrate, accurate determination of 2-Chloro Clomiphene Citrate is critical for pharmaceutical quality control. This guide follows a logical, science-driven narrative, explaining the causality behind experimental choices, from initial parameter selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines. Detailed protocols for method development, forced degradation studies, and validation are provided to ensure scientific integrity and reproducibility.

Introduction

Clomiphene Citrate is a nonsteroidal, ovulatory stimulant widely used in the treatment of female infertility.[1][2] It is chemically designated as 2-[p-(2-chloro-1,2-diphenylvinyl) phenoxy] triethylamine citrate and exists as a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene).[2][3] The manufacturing process and subsequent storage can lead to the formation of related substances and degradation products, which must be monitored to ensure the safety and efficacy of the final drug product.

2-Chloro Clomiphene Citrate is a potential process-related impurity or degradant.[4] Therefore, a validated, stability-indicating analytical method is essential for its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]

This application note details a systematic approach to developing a specific, accurate, and precise RP-HPLC method for 2-Chloro Clomiphene Citrate. The methodology is grounded in the principles outlined by the ICH, particularly guidelines Q2(R2) for analytical validation, ensuring the final method is suitable for its intended purpose in a regulated environment.[6][7]

Analyte Properties and Chromatographic Challenges

A successful method development strategy begins with understanding the analyte's physicochemical properties.

  • Structure and Functionality: 2-Chloro Clomiphene Citrate possesses a triphenylethylene core structure with a tertiary amine functional group (N,N-diethylethanamine). This amine group makes the molecule basic, with a potential pKa in the range of 8-10. This is the most critical feature for HPLC method development, as basic analytes can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[8]

  • Solubility: The citrate salt is reported to be freely soluble in methanol, slightly soluble in water and chloroform, and practically insoluble in ether.[2][9] This informs the choice of diluents for standard and sample preparation.

  • UV Absorbance: The parent compound, Clomiphene Citrate, exhibits UV maxima around 236 nm and 294 nm.[10] 2-Chloro Clomiphene Citrate is expected to have a similar UV profile, providing a strong chromophore for UV detection. A photodiode array (PDA) detector is recommended during development to confirm the optimal detection wavelength and assess peak purity.

The primary chromatographic challenge is to achieve a symmetrical peak shape for this basic compound while ensuring it is well-resolved from the main clomiphene isomers and any potential degradation products.

Method Development Strategy

Our strategy employs a systematic approach to optimize the separation, focusing on the parameters that have the most significant impact on resolution and peak shape for a basic analyte.

Initial Parameter Selection
  • Mode of Chromatography: Reversed-Phase HPLC is the chosen mode due to the analyte's predominantly non-polar structure.[11]

  • Stationary Phase (Column): A modern, high-purity, end-capped C18 column is the first choice. These columns minimize exposed silanol groups, which is crucial for analyzing basic compounds.[8] An alternative is a C8 column, which is less retentive and may offer different selectivity.[11] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure for initial development.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[12] Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. Both will be screened.

    • Aqueous Phase & pH Control: To ensure consistent protonation of the tertiary amine and mitigate silanol interactions, an acidic pH is required. A starting pH of ~2.5-3.5 is ideal. This can be achieved using buffers like phosphate or additives such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[13] An acidic mobile phase suppresses the ionization of silanol groups and ensures the analyte is in a single, positively charged state, promoting sharp, symmetrical peaks.

  • Detector: A PDA detector is used to monitor the separation at multiple wavelengths, with 294 nm selected as a primary wavelength based on the expected UV spectrum.

Optimization of Chromatographic Conditions

The method is optimized by adjusting one parameter at a time or using a design of experiments (DoE) approach to observe its effect on retention time, peak shape, and resolution.

G cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes A Mobile Phase pH X Peak Shape (Tailing Factor) A->X Strong Impact (Controls Ionization) B Organic Modifier % Y Retention Time (k) B->Y Strong Impact (Controls Elution Strength) Z Resolution (Rs) B->Z C Column Temperature C->Y Moderate Impact D Organic Modifier Type (ACN vs. MeOH) D->Z High Impact (Alters Selectivity)

Figure 1: Logical relationship between key HPLC parameters and desired separation outcomes.

  • Mobile Phase pH and Buffer: The pH is the most critical parameter for this basic analyte. Experiments are conducted using mobile phases buffered at pH 2.5, 3.0, and 3.5. The pH that provides the best peak symmetry (tailing factor closest to 1.0) is selected. A low pH ensures the analyte is fully protonated.

  • Organic Modifier Concentration: An initial gradient elution (e.g., 10-90% acetonitrile over 20 minutes) is performed to determine the approximate organic solvent concentration required to elute the analyte. Based on this, an isocratic method is developed by adjusting the percentage of acetonitrile or methanol to achieve a retention factor (k') between 2 and 10.[13] This range ensures the analyte is well-retained and separated from the void volume without excessively long run times.[13]

  • Column Temperature: The column temperature is typically maintained between 25°C and 40°C. Increasing the temperature can lower viscosity (reducing backpressure) and sometimes improve peak efficiency, but it can also alter selectivity. A temperature of 30°C is often a good starting point.

Final Optimized Method

The following table summarizes the optimized chromatographic conditions derived from the development process.

ParameterOptimized ConditionJustification
Instrumentation Agilent 1260 Infinity II or equivalent HPLC system with PDA/DAD DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column InertSustain C18, 150 mm x 4.6 mm, 5 µmHigh-purity, end-capped C18 provides good retention and minimizes peak tailing for basic compounds.[11]
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 2.5) in a 55:45 (v/v) ratioAcetonitrile offers good efficiency. The low pH phosphate buffer ensures analyte protonation for sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CProvides stable retention times and improves peak shape without risking analyte degradation.
Detection Wavelength 294 nmCorresponds to a UV maximum for the clomiphene structure, offering good sensitivity.[10]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Forced Degradation and Specificity

To qualify as "stability-indicating," the analytical method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[1] This is demonstrated through forced degradation studies, as recommended by ICH guidelines.[14][15]

A stock solution of 2-Chloro Clomiphene Citrate is subjected to several stress conditions. The stressed samples are then analyzed using the optimized HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.

G cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC Optimized HPLC Analysis A->HPLC B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->HPLC C Oxidation (e.g., 3% H2O2, RT) C->HPLC D Thermal (e.g., 80°C Dry Heat) D->HPLC E Photolytic (ICH Q1B Light Exposure) E->HPLC Analyte 2-Chloro Clomiphene Citrate Analyte->A Analyte->B Analyte->C Analyte->D Analyte->E Result Peak Purity & Resolution Assessment (DAD) HPLC->Result

Figure 2: Workflow for forced degradation studies to establish method specificity.

The method is considered specific if:

  • The main 2-Chloro Clomiphene Citrate peak is well-resolved from all degradation product peaks (Resolution > 2).

  • The peak purity analysis (e.g., using a PDA detector) of the main peak in the stressed samples passes, indicating no co-eluting impurities. Clomiphene citrate has shown significant degradation under acidic and alkaline conditions, which should be the primary focus.[1][16]

Method Validation Protocol (as per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following parameters must be evaluated.

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A standard solution is injected five or six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

Specificity

As described in Section 4.0, specificity is demonstrated by resolving the analyte from its degradation products and any matrix components (placebo).

Linearity and Range

The method's ability to produce results that are directly proportional to the concentration of the analyte is tested.

  • Procedure: Prepare at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.[16]

Accuracy

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval.

    • Procedure: Analyze six separate sample preparations at 100% of the target concentration.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The cumulative RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.

  • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), organic phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Detailed Experimental Protocols

Reagents and Materials
  • 2-Chloro Clomiphene Citrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or HPLC Grade)

  • Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer, pH 2.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of 2-Chloro Clomiphene Citrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the diluent.

Conclusion

The RP-HPLC method detailed in this application note provides a systematic and scientifically sound approach for the quantitative determination of 2-Chloro Clomiphene Citrate. By carefully selecting the column and optimizing the mobile phase pH to suit the basic nature of the analyte, excellent peak shape and resolution are achieved. The successful execution of forced degradation studies confirms the method's specificity and stability-indicating capabilities. A comprehensive validation protocol, designed to meet ICH Q2(R2) requirements, ensures that the method is accurate, precise, and robust for its intended use in pharmaceutical quality control and stability testing.

References

  • Khan, Z., Yaseen, M., Ali, I., et al. (2023). Forced degradation and stability indicating studies for Clomifene Citrate Tablet. Asian Journal of Chemical Sciences, 13(5), 28-44. Available at: [Link]

  • ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2).
  • GERPAC. (2019). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. Available at: [Link]

  • Al-Aani, H., & Sharma, M. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech, 24(2), 51. Available at: [Link]

  • Khan, Z., Yaseen, M., Ali, I., et al. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. ResearchGate. Available at: [Link]

  • Sayare, A. S., Undre, P. B., Ghode, P. D., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3483-3488. Available at: [Link]

  • Patel, D., et al. (2015). Development and Validation of RP-HPLC method for estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved February 18, 2026, from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved February 18, 2026, from [Link]

  • Sepuxianyun. (2025). HPLC Column Selection: Core to Method Development (Part II). Welch Materials, Inc. Retrieved February 18, 2026, from [Link]

  • Singh, S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 18, 2026, from [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved February 18, 2026, from [Link]

  • Restek Corporation. (n.d.). HPLC Column Selection Guide. Retrieved February 18, 2026, from [Link]

  • DrugBank. (n.d.). Clomiphene Citrate. Retrieved February 18, 2026, from [Link]

  • Ross, M. S., & Judelman, H. (1984). SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER.
  • Patel, M. J., et al. (2017). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CLOMIPHENE CITRATE AND MELATONIN IN MARKETED FORMULA. International Journal of Scientific Development and Research, 2(5).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 18, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 18, 2026, from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved February 18, 2026, from [Link]

  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. Retrieved February 18, 2026, from [Link]

  • Agawane, S., et al. (2022). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Clomiphene Citrate and Acetylcysteine in their Combined Tablet Dosage Form.
  • Harvey, D. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. LibreTexts. Available at: [Link]

  • William, L. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). EP3015453A1 - Process for the preparation of Clomiphene.

Sources

Application

Application Note: Determining the Solubility of 2-Chloro Clomiphene Citrate in DMSO and Methanol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-Chloro Clomiphene Citrate in two common laboratory solvents: di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-Chloro Clomiphene Citrate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It addresses the variability in publicly available solubility data and presents a detailed protocol for the empirical determination of thermodynamic solubility. Furthermore, this note includes best practices for the preparation and storage of stock solutions, ensuring data integrity and reproducibility in downstream applications.

Introduction: The Importance of Accurate Solubility Data

Clomiphene Citrate (CAS 50-41-9) is a nonsteroidal triphenylethylene derivative widely recognized as a selective estrogen receptor modulator (SERM).[1] Its chemical name, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate, clarifies the "2-Chloro" nomenclature often associated with it.[2] The compound functions as an estrogen agonist or antagonist depending on the target tissue and is a critical tool in fertility treatment and various research fields.[1][3]

Accurate and reproducible experimental results are fundamentally dependent on the precise preparation of test solutions. The solubility of a compound dictates its maximum achievable concentration in a stock solution, which directly impacts dosing accuracy in in vitro and in vivo models. A review of publicly available data reveals significant discrepancies in the reported solubility of Clomiphene Citrate, particularly in methanol. Such variations underscore the necessity of empirically determining solubility under specific laboratory conditions rather than relying solely on disparate literature values.

This application note provides both a summary of reported solubility values and a robust, self-validating protocol to determine the equilibrium solubility of Clomiphene Citrate, empowering researchers to generate reliable and consistent data.

Compound Specifications

PropertyValue
Chemical Name 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate
CAS Number 50-41-9
Molecular Formula C₃₂H₃₆ClNO₈
Molecular Weight 598.1 g/mol [4]
Appearance White to off-white crystalline powder[5]

Summary of Reported Solubility Data

The solubility of Clomiphene Citrate is subject to variation based on experimental conditions, compound purity, and the specific mixture of its (E)- and (Z)-geometric isomers.[6] The following table consolidates data from various suppliers and databases, highlighting the existing discrepancies.

SolventReported SolubilitySource(s)
DMSO ≥ 50 mg/mL (83.60 mM)PHMO[7]
25 mg/mLCayman Chemical[4][8]
≥ 23 mg/mLAPExBIO[9]
10 mM (~5.98 mg/mL)ChemicalBook[10][11]
Methanol Freely SolublePubChem[3], JP Pharmacopoeia[12]
SolubleSanta Cruz Biotechnology[13]
Slightly SolubleChemicalBook[10][11], AdipoGen[1]

Note: The term "Freely Soluble" as defined by pharmacopeial standards generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. The observation that 1.0 g of Clomiphene Citrate dissolves in 30 mL of methanol suggests a solubility of at least 33.3 mg/mL.[12] The significant conflict with sources reporting "Slightly Soluble" necessitates empirical verification.

Protocol for Thermodynamic Solubility Determination

This protocol is designed to determine the maximum equilibrium solubility of a compound, providing a definitive value for preparing saturated stock solutions. The methodology is based on creating a supersaturated solution, allowing it to reach equilibrium, and subsequently quantifying the concentration of the dissolved compound in the supernatant.

Causality Behind the Protocol Design:
  • Equilibration (24h): Many dissolution processes are kinetically slow. A 24-hour incubation period ensures that the system reaches thermodynamic equilibrium, reflecting the true maximum solubility rather than a transient, kinetically-favored state.[14]

  • High-Speed Centrifugation: This step is critical for definitively separating the liquid phase (dissolved compound) from the solid phase (undissolved compound). Incomplete separation is a primary source of artificially inflated solubility results.

  • HPLC Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity and sensitivity. It accurately measures the concentration of the parent compound, distinguishing it from any potential impurities or degradants, which is a limitation of less specific methods like UV-Vis spectroscopy.

Workflow for Equilibrium Solubility Determination

G cluster_prep Part A: Solution Preparation & Equilibration cluster_quant Part B: Separation & Quantification cluster_calc Part C: Data Analysis A1 Weigh excess Clomiphene Citrate (~10-20 mg) into a microfuge tube A2 Add a precise volume of solvent (e.g., 200 µL DMSO or Methanol) A1->A2 A3 Vortex vigorously for 5 minutes to create a slurry A2->A3 A4 Incubate at controlled temperature (e.g., 25°C) for 24 hours with periodic agitation A3->A4 B1 Centrifuge at high speed (>14,000 x g) for 15 minutes A4->B1 Equilibrium Reached B2 Carefully collect supernatant, avoiding the solid pellet B1->B2 B3 Perform serial dilutions of the supernatant into a suitable solvent (e.g., Methanol) B2->B3 B4 Quantify concentration using a pre-calibrated HPLC method B3->B4 C1 Calculate the original concentration in the supernatant, accounting for all dilution factors B4->C1

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 2-Chloro Clomiphene Citrate (solid powder)

  • Anhydrous DMSO (ACS grade or higher)

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • 1.5 or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh approximately 10-20 mg of Clomiphene Citrate into a tared microcentrifuge tube.

    • Add a precise volume of the test solvent (e.g., 200 µL of anhydrous DMSO or HPLC-grade Methanol) to the tube. Using anhydrous DMSO is crucial as absorbed water can significantly alter the solvent properties and reduce the solubility of hydrophobic compounds.[7]

    • Vortex the tube vigorously for 5 minutes to create a uniform suspension (slurry). A visible excess of undissolved solid should be present.

  • Equilibration:

    • Incubate the suspension for 24 hours at a constant, controlled temperature (e.g., 25°C) with periodic gentle agitation (e.g., shaking at 300 rpm). This ensures the system reaches a state of equilibrium.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid material.

    • Carefully aspirate the clear supernatant, taking extreme care not to disturb the solid pellet at the bottom of the tube. Transfer the supernatant to a new, clean tube.

  • Sample Dilution and Quantification:

    • Perform a series of accurate serial dilutions of the supernatant. For example, dilute 10 µL of the supernatant into 990 µL of methanol (a 1:100 dilution) to bring the concentration into the linear range of your analytical method.

    • Determine the concentration of Clomiphene Citrate in the diluted sample using a validated HPLC method with a standard curve.

  • Calculation of Solubility:

    • Back-calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the total dilution factor.

    • The resulting value is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or Molarity.

Protocol for Preparing a High-Concentration Stock Solution

For routine experimental use, preparing a stock solution at a known, practical concentration is often required. Based on reported data, a 25 mg/mL stock in DMSO is a reliable starting point.[4][8]

Procedure:

  • Calculate Required Mass: Determine the mass of Clomiphene Citrate needed for your desired concentration and volume.

    • Example: For 2 mL of a 25 mg/mL solution, you need: 2 mL * 25 mg/mL = 50 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into an appropriate sterile vial (e.g., an amber glass vial to protect from light).[12]

  • Dissolution: Add the required volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but one must first confirm the thermal stability of the compound.

  • Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[15] When preparing aqueous working solutions for cell-based assays, it is recommended to first dissolve the compound in DMSO and then dilute this stock into the aqueous buffer.[8]

References

  • Clomiphene | C26H28ClNO | CID 2800. PubChem. [Link]

  • 374 Clomifene Citrate Tablets / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • Clomiphene Citrate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • How to check the Drug solubility DMSO solvent ..? ResearchGate. [Link]

  • Clomiphene Citrate. California Office of Environmental Health Hazard Assessment. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Clomiphene Citrate | Women's health | 50-41-9. PHMO. [Link]

  • Clomiphene Citrate - USP-NF ABSTRACT. USP-NF. [Link]

Sources

Method

Application Note: A Robust Stability-Indicating RP-HPLC Method for the Analysis of 2-Chloro Clomiphene

Abstract This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-Chloro Clomiphene, a pote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-Chloro Clomiphene, a potential process-related impurity or degradation product of Clomiphene Citrate. Clomiphene Citrate, a widely used non-steroidal ovulatory stimulant, is a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene). The presence of related substances such as 2-Chloro Clomiphene must be strictly controlled to ensure the safety and efficacy of the final drug product. This guide provides a detailed protocol, explains the scientific rationale behind the method parameters, and offers insights into method validation, making it an essential resource for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

Clomiphene Citrate is a cornerstone therapy for treating ovulatory dysfunction.[1][2] Structurally, it is a triarylethylene derivative, and its biological activity is a composite of its (E) and (Z) isomers, which possess different pharmacokinetic and pharmacodynamic profiles. The United States Pharmacopeia (USP) mandates that Clomiphene Citrate must contain between 30.0% and 50.0% of the (Z)-isomer.[3]

During the synthesis of Clomiphene or under stress conditions (e.g., acid, base, oxidation, light), various impurities can arise.[4][5][6] 2-Chloro Clomiphene is one such critical impurity listed in pharmacopeial monographs.[3] Its structural similarity to the active isomers presents a significant analytical challenge, necessitating a chromatographic method with high resolving power to ensure accurate quantification and compliance with stringent regulatory limits set by bodies like the International Council for Harmonisation (ICH).[4][6] This document provides a robust, validated HPLC method designed to separate 2-Chloro Clomiphene from the primary (E) and (Z) isomers and other potential degradation products.

Chromatographic Strategy: The Rationale for RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the analysis of Clomiphene and its related substances due to its versatility, efficiency, and suitability for separating moderately polar to non-polar compounds.[4][7]

  • Causality of Method Selection : The decision to use RP-HPLC is based on the chemical nature of the analytes. Clomiphene and its chlorinated analogue are hydrophobic molecules. An RP-HPLC system, which utilizes a non-polar stationary phase (like C18 or C26) and a polar mobile phase, effectively retains these compounds.[8] Elution is then controlled by modulating the polarity of the mobile phase, typically by adjusting the ratio of an organic solvent (e.g., methanol or acetonitrile) to a buffered aqueous solution. This allows for fine-tuned separation based on subtle differences in hydrophobicity between the isomers and their impurities.

  • Expertise in Parameter Optimization :

    • Stationary Phase : A C18 (L1 packing) or C26 (L26 packing) column is preferred.[3][8] The longer alkyl chains of these phases provide the necessary hydrophobic interactions to retain and resolve the structurally similar clomiphene isomers and 2-Chloro Clomiphene.

    • Mobile Phase pH Control : Clomiphene is a tertiary amine, making its retention sensitive to the pH of the mobile phase.[9] Operating at an acidic pH (e.g., 2.5) ensures the amine group is protonated.[3][4] This consistent ionization state prevents peak broadening and improves chromatographic peak shape. Phosphoric acid is a common and effective choice for pH adjustment.[3][4]

    • Peak Tailing Reduction : Residual silanol groups on the silica backbone of the stationary phase can interact with the basic amine function of clomiphene, leading to peak tailing. The inclusion of a competing base, such as triethylamine (TEA), in the mobile phase masks these active sites, resulting in more symmetrical peaks and improved resolution.[4]

    • Detector Selection : The conjugated system of double bonds in the clomiphene molecule provides strong UV absorbance.[10] Wavelengths around 233 nm or 290 nm are commonly used as they offer high sensitivity for both the active isomers and related impurities.[4][8] A Diode Array Detector (DAD) is highly recommended as it allows for peak purity analysis. For even greater sensitivity, especially in biological matrices, methods employing post-column derivatization with fluorescence detection or mass spectrometry (LC-MS/MS) have been developed.[9][11][12]

Logical Flow of the Analytical Workflow

The following diagram illustrates the systematic process from sample preparation to final data analysis.

Analytical_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solutions (Clomiphene & 2-Chloro Clomiphene) equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample Prepare Sample Solution (e.g., from Drug Substance/Product) inject Inject Blank, Standards, & Samples prep_sample->inject prep_mobile Prepare & Degas Mobile Phase prep_mobile->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst Check Criteria sst->inject If SST Passes integrate Integrate Chromatograms inject->integrate identify Identify Peaks (by Retention Time) integrate->identify quantify Quantify Impurity (vs. Standard) identify->quantify report Generate Final Report quantify->report

Caption: High-level workflow for the HPLC analysis of 2-Chloro Clomiphene.

Detailed Analytical Protocol

This protocol is designed as a self-validating system. Adherence to the system suitability criteria is mandatory to ensure the trustworthiness of the results.

Instrumentation and Materials
  • Instrumentation : HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/DAD detector (Agilent 1260/1290 series or equivalent).[4][13]

  • Data Acquisition : Chromatographic data station (e.g., OpenLab, Empower).

  • Reagents :

    • Clomiphene Citrate Reference Standard (USP or equivalent)

    • 2-Chloro Clomiphene Reference Standard

    • Methanol (HPLC Grade)[4]

    • Water (HPLC Grade or Milli-Q)

    • Triethylamine (TEA, >99.5%)[4]

    • Phosphoric Acid (85%, Analytical Grade)[4]

Chromatographic Conditions

The following table summarizes the optimized parameters for the separation.

ParameterRecommended Condition
Column L26 Packing (e.g., C26), 4.6 mm x 250 mm, 5 µm[3][8]
Mobile Phase Methanol : Water : Triethylamine (55:45:0.3, v/v/v). Adjust to pH 2.5 with Phosphoric Acid.[3][4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 233 nm[3][8]
Injection Volume 50 µL[3][4]
Run Time Approximately 20 minutes (ensure elution of all components)
Preparation of Solutions

Use low-actinic (amber) glassware for all analyte-containing solutions to prevent photodegradation.[3]

  • Mobile Phase Preparation :

    • Carefully measure 550 mL of Methanol, 450 mL of Water, and 3.0 mL of Triethylamine into a 1 L solvent reservoir.[4]

    • Mix thoroughly.

    • Adjust the pH of the solution to 2.5 using dropwise addition of phosphoric acid while monitoring with a calibrated pH meter.

    • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.[4]

  • Standard Stock Solution (500 µg/mL Clomiphene Citrate) :

    • Accurately weigh approximately 50 mg of Clomiphene Citrate RS into a 100 mL volumetric flask.[4]

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.[4]

    • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.

  • System Suitability Solution :

    • This solution is used to verify the resolution between the clomiphene isomers and a closely eluting impurity (Clomiphene Related Compound A is often used as a proxy, but 2-Chloro Clomiphene can also be used if resolution is challenging).

    • Prepare a solution containing 50 µg/mL of Clomiphene Citrate and approximately 2 µg/mL of the relevant impurity marker (e.g., 2-Chloro Clomiphene) in the mobile phase.[3]

  • Sample Solution (0.5 mg/mL) :

    • Accurately weigh an amount of the drug substance equivalent to 50 mg of Clomiphene Citrate into a 100 mL volumetric flask.

    • Prepare as described in step 2 for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, inject the System Suitability Solution (at least five replicate injections). The system is deemed ready for use only if the following criteria are met.

SST ParameterAcceptance CriteriaRationale
Resolution (R) NLT 1.5 between (Z)-isomer and (E)-isomer[3][8]Ensures baseline separation of the main isomers.
Resolution (R) NLT 1.0 between the impurity and the adjacent isomer peak[3][8]Guarantees the impurity can be accurately integrated.
Tailing Factor (T) NMT 2.0 for the (E)-isomer peak[3]Confirms good peak symmetry and absence of silanol interactions.
Theoretical Plates (N) NLT 2000 for the (E)-isomer peak[3][14]Indicates high column efficiency and good performance.
%RSD NMT 2.0% for the peak areas of both isomers[3]Demonstrates the precision of the injection and detection system.
Chromatographic Procedure
  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 3.4.

  • Inject a mobile phase blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Inject a standard solution at a known concentration for bracketing, if required by internal SOPs.

Relationship Diagram of Analytes

The following diagram shows the structural relationship and typical elution order of the key analytes in a reversed-phase system.

Analytes Z_isomer Zuclomiphene ((Z)-isomer) E_isomer Enclomiphene ((E)-isomer) impurity 2-Chloro Clomiphene (Impurity) impurity->Z_isomer Structurally Related To impurity->E_isomer Structurally Related To

Caption: Relationship between Clomiphene isomers and the 2-Chloro impurity.

Data Analysis and Calculations

Identify the peaks corresponding to the (Z)-isomer, (E)-isomer, and 2-Chloro Clomiphene based on their retention times relative to the reference standard chromatogram. The typical relative retention times are approximately 1.0 for the (Z)-isomer and 1.2 for the (E)-isomer, with the 2-Chloroclomiphene isomers eluting later (around 1.57 and 1.63).[3]

The percentage of 2-Chloro Clomiphene in the sample can be calculated using the following formula, assuming a standard of the impurity is available:

% Impurity = (AreaImpurity, Sample / AreaImpurity, Standard) × (ConcStandard / ConcSample) × 100

Where:

  • AreaImpurity, Sample = Peak area of 2-Chloro Clomiphene in the sample chromatogram.

  • AreaImpurity, Standard = Peak area of 2-Chloro Clomiphene in the standard chromatogram.

  • ConcStandard = Concentration of the 2-Chloro Clomiphene standard (e.g., in mg/mL).

  • ConcSample = Concentration of the Clomiphene Citrate sample (e.g., in mg/mL).

Conclusion

The RP-HPLC method detailed in this application note is specific, robust, and suitable for its intended purpose: the accurate analysis of 2-Chloro Clomiphene in the presence of Clomiphene Citrate isomers. The protocol is grounded in established chromatographic principles and aligns with pharmacopeial guidelines. By explaining the causality behind experimental choices and incorporating mandatory system suitability checks, this method provides a trustworthy and self-validating system for quality control, stability testing, and research applications in the pharmaceutical industry.

References

  • PubMed. (1984). Separation of E- And Z-isomers of Clomiphene Citrate by High-Performance Liquid Chromatography Using Methenamine as Mobile Phase Modifier. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. Available at: [Link]

  • PubMed. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Available at: [Link]

  • Amazon Web Services. Forced degradation and stability indicating studies for Clomifene Citrate Tablet. Available at: [Link]

  • Florida International University. SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. Available at: [Link]

  • GERPAC. (n.d.). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Available at: [Link]

  • ResearchGate. (n.d.). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2013). A validated stability indicating RP-HPLC method for the estimation of Clomiphene Citrate in bulk and in tablet dosage form. Available at: [Link]

  • Scilit. (n.d.). Determination by liquid chromatography–mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Available at: [Link]

  • Veeprho. (n.d.). Clomiphene Impurities and Related Compound. Available at: [Link]

  • Google Patents. (n.d.). EP3015453A1 - Process for the preparation of Clomiphene.
  • IJSDR. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CLOMIPHENE CITRATE AND MELATONIN IN MARKETED FORMULA. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2012). hplc method development and validation for simultaneous estimation of ubidecarenone and clomifene citrate in bulk and tablet dosage forms. Available at: [Link]

  • Google Patents. (n.d.). US9428442B2 - Process for the preparation of Clomiphene.
  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Available at: [Link]

  • USP-NF. (n.d.). USP Monographs: Clomiphene Citrate. Available at: [Link]

  • Asian Journal of Pharmaceutical Education and Research. (2022). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Clomiphene Citrate and Acetylcysteine in their Combined Tablet Dosage Form. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine. Available at: [Link]

  • Recent Advances in Doping Analysis. (n.d.). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. Available at: [Link]

  • WITEGA Laboratorien. (n.d.). Enclomiphene citrate trans-Clomiphene citrate. Available at: [Link]

  • Web of Pharma. (2025). Clomiphene Citrate USP 2025. Available at: [Link]

  • Impact Factor. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

separating E and Z isomers of 2-Chloro Clomiphene Citrate

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process development professionals working with 2-Chloro Clomiphene Citrate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process development professionals working with 2-Chloro Clomiphene Citrate. The successful separation and quantification of its geometric (E/Z) isomers are critical for regulatory compliance, understanding pharmacological activity, and ensuring product quality. Geometric isomers, while structurally similar, can exhibit significantly different pharmacokinetic and pharmacodynamic profiles.[1][2] Regulatory bodies like the U.S. FDA emphasize the need to characterize and control the stereoisomeric composition of a drug substance throughout its development.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for the most common separation techniques, grounded in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the (E) and (Z) isomers of 2-Chloro Clomiphene Citrate, and why is their separation critical?

A1: 2-Chloro Clomiphene Citrate is an analogue of Clomiphene Citrate. Clomiphene itself is a well-known mixture of two geometric isomers: (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene).[2][3][4] These isomers arise from the restricted rotation around the carbon-carbon double bond of the diphenylvinyl group.

The separation is critical because the isomers possess distinct biological properties:

  • (E)-isomer (Enclomiphene): Primarily acts as an estrogen receptor antagonist, contributing most of the desired therapeutic effect of stimulating gonadotropin release.[3][5][6] It has a relatively short half-life.[3]

  • (Z)-isomer (Zuclomiphene): Exhibits both estrogenic and anti-estrogenic activity and has a much longer half-life, leading to its accumulation in the body.[2][3][7] This accumulation can contribute to a different side-effect profile.

Given these differences, regulatory agencies require separate quantification and control of each isomer to ensure consistent product safety and efficacy.[1][8] The United States Pharmacopeia (USP) monograph for Clomiphene Citrate, for instance, specifies an acceptable range for the (Z)-isomer (30.0% to 50.0%).[4][9]

Q2: What are the primary analytical techniques for separating these geometric isomers?

A2: The most prevalent and robust methods are chromatographic.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique, particularly in reversed-phase mode.[11][12][13] Its versatility in column chemistry and mobile phase composition allows for fine-tuning to achieve baseline separation.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green chemistry" alternative that uses supercritical CO2 as the primary mobile phase.[14] SFC can offer faster separations and unique selectivity compared to HPLC, especially for complex isomeric mixtures.[15][16][17]

Q3: Can crystallization be used for large-scale separation?

A3: Yes, crystallization-based resolution is a viable, cost-effective strategy for preparative or commercial-scale separation, though it presents its own challenges.[18] The success of this method relies on significant differences in the solubility of the (E) and (Z) isomers in a specific solvent system. Techniques like fractional crystallization or forming diastereomeric salts (if a chiral center is present or introduced) can be explored.[19][20][21] Developing a robust crystallization process requires a thorough understanding of the compound's phase diagram.[22]

Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section addresses common issues encountered during HPLC method development for 2-Chloro Clomiphene Citrate isomer separation. The USP monograph for the parent compound, Clomiphene Citrate, serves as an excellent starting point.[9]

Q4: My (E) and (Z) isomer peaks have poor resolution (Resolution, R < 1.5). How can I improve it?

A4: Poor resolution is the most frequent challenge. It indicates that the chromatographic system cannot sufficiently differentiate between the two isomers. The cause typically lies in the column chemistry, mobile phase composition, or other method parameters.

Underlying Causes & Solutions:

  • Incorrect Stationary Phase: The choice of column is paramount. For clomiphene-like molecules, a C18 (L1) or a more specialized phenyl-hexyl or biphenyl phase can provide the necessary selectivity through pi-pi interactions with the aromatic rings of the analytes. The USP monograph for Clomiphene Citrate specifies a silica-based C8 packing (L26), which offers a different selectivity profile.[9]

  • Suboptimal Mobile Phase: The organic modifier (typically acetonitrile or methanol) and its ratio with the aqueous buffer directly control retention and selectivity.

    • Action: Systematically vary the organic-to-aqueous ratio.

    • Action: Evaluate different organic modifiers. Acetonitrile often provides sharper peaks, but methanol can sometimes offer different selectivity for isomers.

  • Incorrect pH: The mobile phase pH affects the ionization state of the tertiary amine in the clomiphene molecule. At a low pH (e.g., 2.5-3.5 using phosphoric or formic acid), the amine is protonated, which generally leads to better peak shape and predictable retention on reversed-phase columns.[13]

  • Mobile Phase Modifier: Sometimes, a small amount of an additive is needed to enhance resolution. One study successfully used methenamine as a mobile phase modifier to improve the separation of clomiphene isomers.[12][23]

Experimental Workflow: Troubleshooting Poor HPLC Resolution

Below is a systematic workflow to address resolution issues.

G start Poor Resolution (R < 1.5) check_usp Review USP <621> & Monograph (e.g., Clomiphene Citrate) start->check_usp opt_mobile Optimize Mobile Phase check_usp->opt_mobile vary_org Vary % Organic (e.g., Acetonitrile) opt_mobile->vary_org change_org Switch Organic Modifier (e.g., to Methanol) vary_org->change_org adjust_ph Adjust pH (Typical range: 2.5-4.0) change_org->adjust_ph opt_column Evaluate Stationary Phase adjust_ph->opt_column change_phase Try Different Phase (e.g., Phenyl-Hexyl, C8) opt_column->change_phase change_temp Adjust Column Temperature (e.g., 30-45°C) change_phase->change_temp end Resolution Achieved (R >= 1.5) change_temp->end

Caption: Workflow for troubleshooting poor HPLC resolution.

Q5: I'm observing significant peak tailing. What is the cause and solution?

A5: Peak tailing is often caused by secondary interactions between the basic amine group on the clomiphene molecule and active silanol groups on the silica backbone of the HPLC column.

Solutions:

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize exposed silanols. Ensure you are using such a column. A column specifically marketed as having low silanol activity is a good choice.[13]

  • Lower Mobile Phase pH: Operating at a low pH (e.g., < 3.5) ensures the analyte's amine group is fully protonated and suppresses the ionization of the silanol groups, reducing the unwanted interaction.

  • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Reduce Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q6: How do I scale my analytical method to a preparative one for isomer isolation?

A6: Scaling up from an analytical to a preparative method requires maintaining the separation chemistry while increasing the throughput. The key is to keep the linear velocity of the mobile phase constant.

The flow rate must be adjusted proportionally to the cross-sectional area of the column:

Fprep = Fanalyt × (dprep2 / danalyt2)

Where:

  • Fprep is the preparative flow rate.

  • Fanalyt is the analytical flow rate.

  • dprep is the internal diameter of the preparative column.

  • danalyt is the internal diameter of the analytical column.

The injection volume and expected yield also scale with the column dimensions.

Table 1: Example HPLC Method Scaling Parameters
ParameterAnalytical MethodPreparative MethodScaling Factor
Column ID (d)4.6 mm21.2 mm-
Flow Rate (F)1.0 mL/min21.2 mL/min(21.22 / 4.62) ≈ 21.2
Injection Volume10 µL~212 µL~21.2
Sample Load0.1 mg~2.1 mg~21.2

Note: These are theoretical starting points. Practical optimization, especially for sample load (overloading studies), is required to maximize throughput in preparative chromatography.[24]

Section 3: Alternative Strategy: Supercritical Fluid Chromatography (SFC)

Q7: When should I consider SFC over HPLC for this separation?

A7: SFC is an excellent alternative to normal-phase HPLC and can be superior to reversed-phase HPLC in certain scenarios.[14][15]

Consider SFC when:

  • High Throughput is Needed: SFC often allows for 3-5 times faster analysis and equilibration times than HPLC.[15]

  • "Green" Chemistry is a Priority: SFC primarily uses compressed CO2, significantly reducing the consumption of toxic organic solvents.[14][16]

  • HPLC Fails to Provide Resolution: SFC can offer orthogonal (different) selectivity to reversed-phase HPLC, potentially resolving isomers that co-elute in LC methods.[15]

Decision Tree: Choosing Between HPLC and SFC

G start Need to Separate E/Z Isomers existing_method Is there an existing validated HPLC method? start->existing_method use_hplc Optimize & Use HPLC existing_method->use_hplc Yes no_hplc_method No Existing Method or HPLC Resolution is Poor existing_method->no_hplc_method No need_speed Is high throughput a key driver? no_hplc_method->need_speed use_sfc Develop SFC Method need_speed->use_sfc Yes consider_hplc Develop HPLC Method (Industry Standard) need_speed->consider_hplc No

Caption: Decision tree for selecting a primary separation technique.

References

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2023, November 1). USP-NF <621> Chromatography. online.uspnf.com. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2021). General Chapter, <621> Chromatography. USP-NF. Retrieved from [Link]

  • Ruhle, M., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]

  • Kovacs, M., & Majors, R. E. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. waters.com. Retrieved from [Link]

  • Harman, R. E., et al. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. selvita.com. Retrieved from [Link]

  • Various Authors. (n.d.). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2023). LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. waters.com. Retrieved from [Link]

  • Shimadzu. (n.d.). Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. shimadzu.com. Retrieved from [Link]

  • Berger, T. A., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. waters.com. Retrieved from [Link]

  • Al-Azzam, K. M., et al. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Fodu, M. D., & Kotha, S. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. FDA. Retrieved from [Link]

  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances. ardena.com. Retrieved from [Link]

  • Ross, M. S., & Judelman, H. (1984). SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. FIU Discovery. Retrieved from [Link]

  • Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. Retrieved from [Link]

  • Various Authors. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography–mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B. Retrieved from [Link]

  • Nogrady, T. (n.d.). Chiral Drugs: An Overview. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Clomiphene on Newcrom R1 HPLC column. sielc.com. Retrieved from [Link]

  • Various Authors. (2020, December 15). Regulatory aspects of Impurity profiling. ijcrt.org. Retrieved from [Link]

  • U.S. Pharmacist. (2025, June 12). Enclomiphene Citrate 12.5 mg Oral Capsules. uspharmacist.com. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. Retrieved from [Link]

  • Concierge MD. (2025, October 25). A Deep Dive: The Science Behind Enclomiphene Therapy. conciergemd.com. Retrieved from [Link]

  • Maximus. (n.d.). Clomid vs Enclomiphene: Key Differences, Safety, and Effectiveness. maximustribe.com. Retrieved from [Link]

  • Joi + Blokes. (2024, December 21). Clomid vs. Enclomiphene: What is the Difference?. joiblotokes.com. Retrieved from [Link]

  • Men's Reproductive Health. (2025, May 14). ENCLOMIPHENE CITRATE VS. CLOMIPHENE CITRATE FOR MEN: RISKS VERSUS REWARDS. mensreproductive.com. Retrieved from [Link]

  • Dr. Oracle. (2025, August 21). What is the difference between enclomiphene and clomiphene (clomiphene citrate) in fertility treatment?. droracle.com. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. agilent.com. Retrieved from [Link]

  • Wiehle, R. D., et al. (n.d.). Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topic. repromedix.com. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). USP Monographs: Clomiphene Citrate. uspbpep.com. Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). Clomiphene Citrate. USP-NF. Retrieved from [Link]

Sources

Optimization

Technical Guide: Optimizing Peak Resolution for 2-Chloro Clomiphene in HPLC

To: Research Scientists & QC Analysts From: Senior Application Scientist, Chromatography Division Subject: Advanced Resolution Strategies for Clomiphene Impurities Executive Summary & Technical Context Separating 2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & QC Analysts From: Senior Application Scientist, Chromatography Division Subject: Advanced Resolution Strategies for Clomiphene Impurities

Executive Summary & Technical Context

Separating 2-Chloro Clomiphene (an impurity/analog) from the parent Clomiphene Citrate (a mixture of Zuclomiphene and Enclomiphene isomers) presents a classic chromatographic challenge: resolving structural isomers and halogenated analogs possessing high pKa values.

Clomiphene is a tertiary amine (pKa ~9.0). In standard Reversed-Phase HPLC (RP-HPLC), the primary failure modes are peak tailing (due to silanol interactions) and critical pair co-elution (due to insufficient selectivity between the chlorinated analog and the E/Z isomers).

This guide moves beyond basic method parameters to address the mechanistic drivers of resolution (


). We focus on manipulating selectivity (

) and efficiency (

) to isolate the 2-Chloro species.
The Baseline Separation Landscape

Before troubleshooting, validate your baseline performance against these expected Relative Retention Times (RRT). If your 2-Chloro peak is shifting into the parent peaks, your stationary phase chemistry is likely compromised.

ComponentApprox. RRTPhysicochemical Driver
Clomiphene Related Compound A ~0.90Lower hydrophobicity (Desethyl analog)
Zuclomiphene (Z-Isomer) 1.00 (Ref)Cis-geometry, specific 3D shape
Enclomiphene (E-Isomer) ~1.20Trans-geometry, higher interaction with C18
2-Chloro Clomiphene ~1.57 - 1.65 Increased Lipophilicity (+Cl), Electron withdrawing

Note: 2-Chloro Clomiphene elutes after the parent isomers in standard C18/L26 chemistries due to the addition of the hydrophobic chlorine atom. If it co-elutes, it is likely merging with the tail of the E-isomer or other late-eluting dimers.

Troubleshooting & Optimization Center (Q&A)
Scenario A: "My 2-Chloro Clomiphene peak is co-eluting with the Enclomiphene (E-isomer) tail."

The Root Cause: This is rarely a capacity factor (


) issue; it is a selectivity (

)
and peak shape issue. The chlorine substitution alters the electron density of the phenyl ring. If you are using Acetonitrile (ACN), you are engaging in pure dipole-dipole interactions. You need to leverage

interactions or shape selectivity.

Corrective Protocol:

  • Switch Organic Modifier: Change from 100% ACN to a Methanol (MeOH) predominant mobile phase. MeOH is a protic solvent that enhances shape selectivity for geometric isomers (E vs Z) and typically increases the retention difference for halogenated aromatics.

  • Temperature Modulation: Isomeric separations are highly thermally sensitive. Lower the column temperature by 5°C (e.g., from 30°C to 25°C). This typically increases

    
     (selectivity) at the cost of slightly higher backpressure.
    
Scenario B: "The 2-Chloro peak is broad and tailing, ruining resolution."

The Root Cause: Clomiphene is a base.[1] At neutral pH, it interacts strongly with residual silanols on the silica backbone, causing "kinetic tailing."

Corrective Protocol:

  • The "Silanol Blocker" Method:

    • Additive: Add 0.1% Triethylamine (TEA) to the aqueous mobile phase.

    • Mechanism: TEA is a stronger base than Clomiphene. It saturates the active silanol sites on the column, effectively "capping" them so the drug molecule interacts only with the C18 ligand.

    • pH Control: You must adjust the pH to 2.5–3.0 using Phosphoric Acid after adding TEA. This ensures both the drug and TEA are protonated, but the TEA still shields the surface.

Scenario C: "I cannot reproduce the separation on a new C18 column."

The Root Cause: Not all C18s are equal. Clomiphene separation often relies on carbon load and end-capping . Standard USP methods often cite L26 (Butyl silane) or specific high-density C18s.

Corrective Protocol:

  • Stationary Phase Selection: Move to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Why? The 2-Chloro modification makes the ring electron-deficient. A Phenyl-based column interacts via

    
     stacking. The electron-withdrawing chlorine atom on the impurity will interact differently with the phenyl stationary phase compared to the non-chlorinated parent, often drastically improving resolution (
    
    
    
    ).
Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for resolving resolution loss.

Clomiphene_Resolution_Strategy Start Problem: Poor Resolution of 2-Chloro Clomiphene CheckRT Check Retention Time (RT) of 2-Chloro Peak Start->CheckRT CoElution Issue: Co-elution with Enclomiphene (E-Isomer) CheckRT->CoElution Peaks Merge Tailing Issue: Peak Tailing (Asymmetry > 1.5) CheckRT->Tailing Broad/Tailing Selectivity Optimize Selectivity (α) CoElution->Selectivity Shape Optimize Efficiency (N) Tailing->Shape Action1 Switch Modifier: ACN -> Methanol Selectivity->Action1 Action2 Switch Column: C18 -> Phenyl-Hexyl Selectivity->Action2 Action3 Add Silanol Blocker: 0.1% Triethylamine (TEA) Shape->Action3 Action4 Lower pH: Adjust to pH 2.5 Shape->Action4

Figure 1: Decision matrix for diagnosing and resolving Clomiphene impurity separation issues.

Validated Experimental Protocol

To achieve definitive resolution, implement this specific "Silanol Suppression" protocol. This is derived from principles found in USP monographs for amine-based drugs.

Reagents:
  • Methanol (HPLC Grade) [2]

  • Water (Milli-Q / HPLC Grade)

  • Triethylamine (TEA)

  • Phosphoric Acid (85%)

Mobile Phase Preparation (Isocratic):
  • Measure: Mix 550 mL Methanol and 450 mL Water .

  • Modify: Add 3.0 mL Triethylamine (TEA) to the mixture.

    • Critical Step: Do not add TEA to 100% organic; add it to the mixture or the aqueous portion to prevent precipitation issues with buffer salts if used later.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add Phosphoric Acid dropwise under stirring until pH 2.5 ± 0.1 is reached.

    • Why? Acidifying after adding TEA converts TEA to triethylammonium phosphate, the active ion-pairing/blocking agent.

  • Filter: Filter through a 0.45 µm Nylon filter to remove precipitates.

Instrument Settings:
  • Column: L26 or High-Carbon Load C18 (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 233 nm (or 290 nm for higher specificity).

  • Temperature: 25°C.

References
  • United States Pharmacopeia (USP). Clomiphene Citrate Monograph: Organic Impurities. USP-NF.[3] (Defines the standard L26 column usage and relative retention times for related compounds).

  • Godge, R.K., et al. (2009).[2] RP-HPLC Method for simultaneous estimation of pseudoephidrine sulphate and desloratidine.[2] (Provides foundational logic for amine separation using TEA/low pH buffers).

    • [2]

  • Sielc Technologies.Separation of Clomiphene on Newcrom R1 HPLC column.

  • PubChem.Clomiphene Citrate Compound Summary.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 2-Chloro Clomiphene MS Analysis

Welcome to the technical support guide for troubleshooting baseline noise during the Mass Spectrometry (MS) analysis of 2-Chloro Clomiphene. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting baseline noise during the Mass Spectrometry (MS) analysis of 2-Chloro Clomiphene. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can compromise data quality. A stable, low-noise baseline is fundamental for achieving accurate and reproducible quantification, especially at low concentration levels.

This guide provides a structured approach to problem-solving, moving from simple checks to more in-depth system diagnostics. Each recommendation is grounded in the physicochemical properties of 2-Chloro Clomiphene and the principles of liquid chromatography-mass spectrometry (LC-MS).

Understanding the Challenge: 2-Chloro Clomiphene and Baseline Noise

2-Chloro Clomiphene, an analogue and potential impurity or metabolite of Clomiphene, is a tertiary amine.[1][2] Its analysis by LC-MS, typically in positive ion mode electrospray ionization (ESI), can be susceptible to high baseline noise for several reasons:

  • Contaminant Adducts: The presence of ions like sodium and potassium in solvents or samples can lead to the formation of adducts with the target analyte, which can reduce the primary protonated molecule's signal and contribute to a noisy baseline.

  • Mobile Phase Interactions: The choice and purity of mobile phase additives are critical. While additives like formic acid are commonly used to facilitate ionization, impurities within these additives can elevate the background signal.

  • System Contamination: Carryover from previous samples, buildup of non-volatile salts, or microbial growth in solvent lines can all manifest as baseline noise.[3][4]

A high baseline noise level can obscure low-level peaks, making accurate integration and quantification challenging, thereby impacting the limit of detection (LOD) and limit of quantitation (LOQ).[3]

Systematic Troubleshooting Workflow

When encountering baseline noise, a systematic approach is crucial to efficiently identify and rectify the root cause. The following workflow provides a logical sequence of checks.

TroubleshootingWorkflow cluster_solvents Mobile Phase Troubleshooting cluster_system LC System Diagnostics cluster_ms MS System Diagnostics Start High Baseline Noise Detected Check_Solvents Step 1: Verify Solvents & Mobile Phase Start->Check_Solvents Fresh_Solvents Prepare Fresh Mobile Phase Check_Solvents->Fresh_Solvents If noise persists Check_System Step 2: Inspect LC System Check_Leaks Inspect for Leaks Check_System->Check_Leaks If noise persists Check_MS Step 3: Evaluate MS System Infusion_Test Direct Infusion of Mobile Phase Check_MS->Infusion_Test If noise persists Resolved Problem Resolved Check_Additives Verify Additive Purity/Concentration Fresh_Solvents->Check_Additives If noise persists Degas Ensure Proper Degassing Check_Additives->Degas If noise persists Degas->Check_System If noise persists Degas->Resolved Purge_Pump Purge Pump Heads Check_Leaks->Purge_Pump If noise persists Check_Column Check/Replace Column Purge_Pump->Check_Column If noise persists Check_Column->Check_MS If noise persists Check_Column->Resolved Clean_Source Clean Ion Source Infusion_Test->Clean_Source If noise persists Check_Gas Verify Gas Supply Clean_Source->Check_Gas If noise persists Check_Gas->Resolved If noise persists Check_Gas->Resolved

Caption: A systematic workflow for troubleshooting baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My baseline is showing erratic, high-frequency noise. What should I check first?

A1: Erratic, high-frequency noise often points to issues with the mobile phase or the LC pump.[5][6]

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.[3][5] Lower grade solvents can contain impurities that contribute to background noise.[7]

    • Prepare Fresh Mobile Phase: Aqueous mobile phases, in particular, can support microbial growth over time, which can clog filters and create noise.[4][8] It is best practice to prepare aqueous mobile phases daily.[4][8]

    • Proper Mixing and Degassing: Ensure thorough mixing of mobile phase components. Inadequate degassing can lead to bubble formation in the pump or detector, causing pressure fluctuations and a noisy baseline.[9][10]

  • LC Pump and System:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage. Leaks can introduce air into the system, leading to an unstable baseline.[5][9]

    • Purge the Pump: Air bubbles trapped in the pump heads are a common cause of baseline noise.[7] Perform a thorough pump purge according to the manufacturer's instructions.

Q2: I'm observing a periodic, pulsing baseline. What is the likely cause?

A2: A regular, cycling baseline is often indicative of a problem with the LC pump, such as a faulty check valve or piston seal.[6][7]

Troubleshooting Steps:

  • Correlate with Pressure: Observe the pressure trace from your LC system. If the baseline cycling correlates with pressure fluctuations, the pump is the likely source.[11]

  • Check Valve and Piston Seal Maintenance:

    • Sonciate the check valves in isopropanol to remove any particulate matter that may be causing improper sealing.

    • If the problem persists, the piston seals may be worn and require replacement. Worn seals can lead to inconsistent flow rates and pressure fluctuations.[9]

Q3: My baseline is drifting upwards during a gradient run. How can I fix this?

A3: Baseline drift in gradient elution is often a chemical issue related to the mobile phase components.[7]

Troubleshooting Steps:

  • Mobile Phase Absorbance Mismatch: If one of your mobile phase solvents has a significantly different UV absorbance at the detection wavelength than the other, you will observe a drifting baseline as the solvent composition changes. While this is more of a concern for UV detectors, it can also indicate underlying purity issues affecting the MS signal.

  • Contaminant Elution: Impurities from your solvents or sample matrix can accumulate on the analytical column at the beginning of the gradient and then elute as the organic content increases, causing a rising baseline or "ghost peaks".[7]

    • Run a Blank Gradient: Inject a blank (mobile phase) and observe the baseline. If the drift or ghost peaks persist, the contamination is coming from your mobile phase or system.[7]

    • Use High-Purity Solvents: Ensure you are using high-purity, LC-MS grade solvents.[7]

    • Clean the System: If the issue continues, a thorough system flush may be necessary.

System Flushing Protocol:

StepSolventDurationFlow RatePurpose
150:50 Methanol/Water15 minutesTypical for your methodGeneral flush.[12]
2Isopropanol1-2 hoursLowRemoves organic residues.[13]
350:50 Methanol/Acetonitrile40-60 minutesLowIntermediate flush.[13]
4Water (LC-MS Grade)40-60 minutesLowRemoves salts and polar contaminants.[13]
5Re-equilibrate with Mobile PhaseOvernight (minimum 12 hours)LowPrepares system for analysis.[13]

Note: Always disconnect the column before performing a high-flow or aggressive solvent flush.

Q4: I suspect my MS source is contaminated. What are the symptoms and how do I clean it?

A4: MS source contamination can manifest as a high, noisy baseline, poor sensitivity, and the appearance of unidentifiable background ions.[3][14]

Troubleshooting Steps:

  • Isolate the MS: First, confirm the issue is with the mass spectrometer. Disconnect the LC and infuse a clean solution of 50:50 methanol/water directly into the MS. If the baseline remains noisy, the source is likely contaminated.

  • Source Cleaning:

    • Follow Manufacturer's Guidelines: Always refer to your specific instrument's manual for detailed source cleaning procedures.[14]

    • General Cleaning Procedure:

      • Disassemble the ion source components (e.g., capillary, skimmer, lenses).

      • Sonicate the metal parts in a sequence of high-purity solvents such as water, methanol, and isopropanol.

      • For stubborn contamination, gentle polishing with a very fine abrasive may be necessary.[14]

      • Ensure all parts are completely dry before reassembly.

      • Always wear powder-free gloves to avoid re-contaminating the parts.[14]

SourceContamination Contamination Sources of Contamination MobilePhase Mobile Phase Impurities (Salts, Additives) Contamination->MobilePhase SampleMatrix Sample Matrix Effects Contamination->SampleMatrix ColumnBleed Column Bleed Contamination->ColumnBleed System System Components (Tubing, Seals) Contamination->System Symptoms Symptoms of Contamination MobilePhase->Symptoms SampleMatrix->Symptoms ColumnBleed->Symptoms System->Symptoms HighNoise High Baseline Noise Symptoms->HighNoise PoorSignal Poor Signal-to-Noise Symptoms->PoorSignal GhostPeaks Ghost Peaks Symptoms->GhostPeaks Carryover Sample Carryover Symptoms->Carryover

Caption: Common sources and symptoms of MS contamination.

Best Practices for Minimizing Baseline Noise

  • Solvent and Additive Quality: Always use the highest purity (LC-MS grade) solvents and volatile additives like formic or acetic acid.[3] Avoid non-volatile buffers.

  • Fresh Mobile Phase: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[4][8] Do not "top off" solvent bottles; use fresh solvent in clean reservoirs.[4][8]

  • System Suitability: Regularly inject a system suitability standard to monitor for contamination, carryover, and retention time shifts.[3]

  • Column Care: Use a guard column to protect your analytical column from contaminants.[3] Flush and store columns in an appropriate solvent (e.g., 100% acetonitrile) as recommended by the manufacturer.[8]

  • Routine Maintenance: Adhere to a regular maintenance schedule for your LC-MS system, including pump seal replacement and source cleaning.[3]

By following these troubleshooting guides and best practices, you can effectively diagnose and resolve baseline noise issues in your 2-Chloro Clomiphene MS analysis, leading to more reliable and accurate results.

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022). LCGC North America. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. University of California, Davis. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025). Welch Materials. [Link]

  • Shimadzu Baseline Disturbance. (2025). Shimadzu. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Technology Networks. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (2005). PubMed. [Link]

  • LC Troubleshooting—Baseline Problems. (2018). Restek Corporation. [Link]

  • 5 Ways to Approach Baseline Issues. Chromatography Today. [Link]

  • Simplified Background Reduction Protocol for Agilent Triple Quadrupole LC/MS. Agilent Technologies. [Link]

  • Study of Clomiphene metabolism by LC/MS/MS. Recent Advances In Doping Analysis. [Link]

  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. (2023). Journal of Applied Pharmaceutical Science. [Link]

Sources

Optimization

stability of 2-Chloro Clomiphene Citrate in aqueous solution

Welcome to the technical support guide for 2-Chloro Clomiphene Citrate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro Clomiphene Citrate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to the handling and stability of this compound in aqueous solutions. The inherent properties of Clomiphene Citrate present unique challenges, and this guide aims to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of 2-Chloro Clomiphene Citrate in an experimental setting.

Q1: How soluble is 2-Chloro Clomiphene Citrate in water?

A1: 2-Chloro Clomiphene Citrate has very poor solubility in water and aqueous buffers.[1][2][3] Direct dissolution into an aqueous medium is often unsuccessful and not recommended for achieving a precise concentration. One study measured its aqueous solubility to be as low as 0.015 ± 0.006 mg/mL.[1] For experimental use, it is standard practice to first dissolve the compound in an organic solvent like DMSO or methanol before making further dilutions in your aqueous buffer of choice.[4]

Q2: What is the recommended procedure for preparing an aqueous solution?

A2: The most reliable method is to first prepare a concentrated stock solution in an organic solvent such as DMSO, where it is highly soluble (approx. 25 mg/mL).[4] This stock solution can then be diluted with your aqueous buffer (e.g., PBS) to the final desired concentration. For example, to achieve a 0.5 mg/mL solution in a DMSO:PBS (1:1) mixture, the compound should first be fully dissolved in DMSO.[4] This two-step process is crucial for maximizing solubility and minimizing precipitation.

Q3: How should I store my Clomiphene Citrate solutions?

A3: Storage recommendations differ significantly between the solid compound, organic stock solutions, and aqueous working solutions.

  • Solid Form: Store the crystalline solid at -20°C for long-term stability, where it can be stable for ≥4 years.[4] At room temperature, it should be kept in a cool, dry, and well-ventilated area, protected from light and moisture.[5][6]

  • Organic Stock (in DMSO): Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[7] This prevents degradation from repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly recommended not to store aqueous solutions for more than one day .[4] Prepare fresh aqueous dilutions from your frozen organic stock for each experiment to ensure potency and avoid degradation.

Q4: What are the primary factors that cause 2-Chloro Clomiphene Citrate to degrade in solution?

A4: The main factors contributing to its degradation in aqueous media are pH, temperature, and light.

  • pH: The compound is susceptible to hydrolysis, with forced degradation studies showing significant breakdown in both acidic (e.g., 1 N HCl) and alkaline (e.g., 1 N NaOH) conditions.[1][8] It is reported to be particularly unstable under alkaline conditions.[1]

  • Temperature: Elevated temperatures will accelerate the rate of chemical degradation.[8]

  • Light: The compound is sensitive to light, and exposure can lead to photodegradation.[5][8] Always use low-actinic (amber) glassware for solutions when possible and protect them from direct light.[9]

Section 2: Troubleshooting Experimental Issues

This section provides in-depth, cause-and-effect troubleshooting for specific problems you may encounter during your research.

Q5: I prepared an aqueous solution of Clomiphene Citrate, but it looks cloudy or has visible precipitate. What went wrong?

A5: This is a classic sign of the compound coming out of solution, which can be attributed to two primary causes:

  • Causality (Solubility Limit): You have likely exceeded the compound's low aqueous solubility limit. Even when using a DMSO co-solvent, the solubility in a final aqueous buffer is limited. For instance, in a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is only about 0.5 mg/mL.[4] Attempting to make a more concentrated aqueous solution, or using a smaller proportion of the organic co-solvent, will lead to precipitation.

  • Causality (pH Effects): One study noted that Clomiphene Citrate was not soluble in a neutral pH 7.0 buffer, which prevented its detection by HPLC.[8] The pH of your final buffer can influence the ionization state of the molecule, affecting its solubility.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your target concentration does not exceed the known solubility limit in your chosen solvent system.

    • Increase Co-Solvent Percentage: If your experimental design allows, slightly increasing the percentage of DMSO or methanol in the final solution can improve solubility.

    • Prepare Fresh: Always prepare the aqueous solution immediately before use from a clear, fully dissolved organic stock. Do not use a stock solution that shows any signs of precipitation.

    • Sonication: Gentle sonication in an ice bath after adding the organic stock to the aqueous buffer can sometimes help ensure complete dissolution.[1]

A6: Yes, the appearance of new peaks is a strong indicator of degradation. The stability-indicating nature of chromatography allows for the separation of the parent compound from its breakdown products.

  • Causality (Hydrolysis & Photodegradation): As established, Clomiphene Citrate degrades under pH and light stress.[1][8] If your aqueous solution was stored, even at 4°C, or exposed to ambient light on a lab bench for an extended period, degradation can occur. Forced degradation studies confirm that new peaks, corresponding to degradation products, are readily formed under acidic, alkaline, and thermal stress.[1][10]

  • Troubleshooting & Validation Workflow:

    • Analyze a Fresh Sample: Immediately prepare a fresh aqueous solution from your solid compound or a trusted organic stock and inject it into your chromatography system. If the extraneous peaks are absent, this confirms that your previous sample had degraded.

    • Review Solution Handling: Scrutinize your experimental workflow. Was the aqueous solution left at room temperature for several hours? Was it stored in a clear vial? Adhering to the "prepare fresh, use immediately" rule is paramount.

    • Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent isomers from known degradation products like Clomiphene Related Compound A and other potential hydrolytic or photolytic byproducts.[9][11]

Q7: Can I prepare a large batch of aqueous Clomiphene Citrate solution for my multi-day cell culture experiment?

A7: This is strongly discouraged. The instability of the compound in aqueous media means its effective concentration will likely decrease over the course of the experiment, leading to inconsistent and unreliable results.

  • Causality (Time-Dependent Degradation): The chemical reactions that degrade the compound (e.g., hydrolysis) occur over time. While the rate may be slower at refrigerated temperatures, it is not zero. A solution prepared on day one will not have the same integrity and potency on day three. The manufacturer Cayman Chemical explicitly recommends against storing aqueous solutions for more than one day.[4]

  • Recommended Protocol for Multi-Day Experiments:

    • Prepare and store a sufficient volume of a validated organic stock solution (e.g., in DMSO) in single-use aliquots at -80°C.

    • Each day of your experiment, thaw one aliquot of the organic stock.

    • Prepare a fresh batch of the aqueous working solution (e.g., by diluting the stock into your cell culture media) sufficient only for that day's treatments.

    • This practice ensures that your cells are exposed to a consistent and known concentration of the active compound at each time point, preserving the integrity of your results.

Section 3: Standard Operating Protocols

These protocols provide a validated, step-by-step framework for handling 2-Chloro Clomiphene Citrate.

Protocol 1: Preparation of a Concentrated Organic Stock Solution (10 mg/mL in DMSO)

  • Pre-Analysis: Allow the vial of solid 2-Chloro Clomiphene Citrate to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Weighing: Accurately weigh the desired amount of the solid compound in a suitable, clean vessel.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL). Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize long-term oxidative stress.[4]

  • Mixing: Vortex thoroughly until all solid material is completely dissolved. Gentle warming (to 30-35°C) or brief sonication can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.

  • Storage: Dispense the stock solution into single-use, low-actinic (amber) cryovials. Store these aliquots at -80°C for up to 6 months.[7]

Protocol 2: Preparation of an Aqueous Working Solution for Immediate Use

  • Thawing: Retrieve a single aliquot of the frozen organic stock solution and thaw it completely at room temperature.

  • Dilution: In a sterile tube, add the required volume of the organic stock to the appropriate volume of your final aqueous buffer or cell culture medium. Crucially, add the organic stock to the aqueous solution while vortexing gently to prevent localized high concentrations that could cause immediate precipitation.

  • Final Mix: Ensure the final solution is homogenous and clear.

  • Immediate Use: Use this freshly prepared aqueous working solution immediately for your experiment. Discard any unused portion. Do not store.[4]

Section 4: Summary of Stability Profile

The following table summarizes the known stability characteristics of 2-Chloro Clomiphene Citrate based on forced degradation studies.

Stress ConditionReagents/ParametersObserved OutcomeRecommendation
Acidic Hydrolysis 1 N HCl, 70°C, 24hSignificant degradation observed (~64% loss).[1]Avoid acidic conditions (pH < 4).
Alkaline Hydrolysis 1 N NaOH, 70°C, 1hHighly unstable; rapid and significant degradation.[1]Avoid neutral to alkaline conditions (pH ≥ 7).
Oxidative Stress 3% H₂O₂, RT, 24hRelatively stable; only minor degradation observed.[1]While stable, using degassed solvents for long-term stock is good practice.
Thermal Stress Elevated Temperatures (e.g., 70°C)Temperature-dependent degradation.[1][8]Store solids and organic stocks at recommended cool/frozen temperatures.[4][5]
Photostability Exposure to LightDegradation occurs.[8]Protect solid compound and all solutions from light using amber vials or by covering with foil.[5]

Section 5: Visualization of Workflows and Degradation Factors

Diagram 1: Recommended Solution Preparation Workflow

G cluster_storage Long-Term Storage cluster_experiment Day of Experiment Solid Solid Compound (-20°C) Stock Organic Stock (DMSO) (-80°C, Aliquoted) Solid->Stock Protocol 1 Working Aqueous Working Solution (e.g., in PBS or Media) Stock->Working Protocol 2 Use Immediate Experimental Use Working->Use < 1 Day Discard Discard Unused Solution Working->Discard

Caption: Workflow for preparing 2-Chloro Clomiphene Citrate solutions.

Diagram 2: Key Factors in Aqueous Degradation

G cluster_factors Degradation Triggers Compound Clomiphene Citrate in Aqueous Solution Degradation Degradation Products (Loss of Potency) Compound->Degradation  Time pH Non-Optimal pH (Acidic or Alkaline) pH->Degradation Hydrolysis Temp Elevated Temperature Temp->Degradation Thermolysis Light Light Exposure Light->Degradation Photodegradation

Caption: Factors causing the degradation of Clomiphene Citrate in water.

References

  • Clomiphene Citrate USP - High Purity Fertility Chemical at Best Price. (n.d.). IndiaMART. [Link]

  • Khan, Z., et al. (2023). Forced degradation and stability indicating studies for Clomifene Citrate Tablet. Asian Journal of Chemical Sciences, 13(5), 28-44. [Link]

  • Narala, A., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech, 24(2), 51. [Link]

  • Gatti, F., et al. (2016). Process for the preparation of Clomiphene. U.S.
  • Gatti, F., et al. (2016). Process for the preparation of Clomiphene.
  • Clomifene - Safety Data Sheet. (2020). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Khan, Z., et al. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. ResearchGate. [Link]

  • Patel, D. J., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CLOMIPHENE CITRATE AND MELATONIN IN MARKETED FORMULA. IJSDR, 3(8). [Link]

  • Khan, Z., et al. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. Asian Journal of Chemical Sciences. [Link]

  • Clomiphene Citrate Monograph. (n.d.). U.S. Pharmacopeia. [Link]

  • Clomiphene Citrate USP 2025. (2025). Web of Pharma. [Link]

  • Kulkarni, A. A., & D'souza, J. L. (2018). Clomiphene citrate: the changing landscape. ResearchGate. [Link]

  • Biju, B., et al. (2021). Preparation and Assessment of Clomiphene Citrate Liquisolid Tablets for Solubility Enhancement. Asian Journal of Pharmaceutics, 15(2). [Link]

Sources

Troubleshooting

Optimizing Mobile Phase for 2-Chloro Clomiphene Retention: A Technical Support Guide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the retention of 2-Chloro Clomiphene in reverse-phase high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the retention of 2-Chloro Clomiphene in reverse-phase high-performance liquid chromatography (RP-HPLC). It is structured as a technical support center, offering troubleshooting advice and frequently asked questions to address common challenges encountered during method development and routine analysis.

Understanding the Analyte: Physicochemical Properties of 2-Chloro Clomiphene

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. 2-Chloro Clomiphene, a derivative of Clomiphene, is a basic compound. Its retention behavior is significantly influenced by its ionization state, which is in turn controlled by the mobile phase pH.

PropertyValueSource
Molecular Formula C₂₆H₂₇Cl₂NOLGC Standards[1]
Molecular Weight 440.4 g/mol LGC Standards[1]
Predicted pKa 9.54 ± 0.25ChemicalBook[2]
logP 7.2PubChem[3][4]
Solubility Freely soluble in methanol; slightly soluble in water and chloroform.[5]Cayman Chemical[6]

The high logP value indicates that 2-Chloro Clomiphene is a hydrophobic molecule, making it well-suited for reverse-phase chromatography. Its basic nature, evidenced by the predicted pKa, necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the retention of 2-Chloro Clomiphene in RP-HPLC?

The most critical parameter is the pH of the mobile phase . As a basic compound, the ionization of 2-Chloro Clomiphene is pH-dependent.

  • At low pH (pH < pKa): The molecule will be protonated (ionized), making it more polar. This leads to reduced retention on a non-polar stationary phase like C18.

  • At high pH (pH > pKa): The molecule will be in its neutral, non-ionized form, making it more hydrophobic. This results in increased retention.

Therefore, adjusting the mobile phase pH is a powerful tool to manipulate the retention time of 2-Chloro Clomiphene. For robust methods, it is recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa to minimize variability in retention time due to small pH fluctuations.

Q2: I am observing significant peak tailing for 2-Chloro Clomiphene. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds and can be caused by several factors:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic analyte via ion exchange, leading to tailing.[7]

  • Improper Mobile Phase pH: If the pH is close to the pKa of 2-Chloro Clomiphene, a mixed population of ionized and non-ionized forms can exist, contributing to band broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Low pH Approach: Use a mobile phase with a low pH (e.g., 2.5-3.5) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the analyte is fully protonated, and the silanol groups are non-ionized, minimizing secondary interactions.[8]

    • High pH Approach: Employ a mobile phase with a higher pH (e.g., 8-10) using a compatible buffer and a pH-stable column. At high pH, the analyte is neutral, and its interaction with ionized silanols is reduced. This often leads to improved peak shape for basic compounds.[9]

  • Use a Deactivated Column: Modern, end-capped columns with low silanol activity are specifically designed to provide better peak shapes for basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing amine modifier, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can block the active silanol sites and improve peak symmetry.[10]

  • Reduce Injection Volume/Concentration: Dilute the sample to check for column overload.

  • Flush the Column: If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration.

Q3: My retention times for 2-Chloro Clomiphene are drifting. What should I investigate?

Retention time instability can compromise the reliability of your analysis. The most common culprits include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Instability: The pH of unbuffered or poorly buffered mobile phases can change over time due to the absorption of atmospheric CO₂. Always use a suitable buffer, especially when operating in the mid-pH range.

  • Inconsistent Mobile Phase Preparation: Minor variations in the composition of the mobile phase, especially the percentage of the organic modifier and the pH, can lead to shifts in retention.

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.

  • Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, air bubbles) will directly affect retention times.[11]

Troubleshooting Guide: Optimizing Mobile Phase Composition

This section provides a systematic approach to developing and optimizing a mobile phase for the analysis of 2-Chloro Clomiphene.

Step 1: Initial Mobile Phase Selection

A good starting point for method development is a simple mobile phase consisting of an organic modifier and a buffered aqueous phase.

  • Organic Modifier: Acetonitrile is a common first choice due to its low viscosity and UV transparency. Methanol is another excellent option and can offer different selectivity.

  • Aqueous Phase: Start with a low pH buffer, as this is a common and effective strategy for basic compounds. A 20-50 mM phosphate buffer adjusted to a pH of 2.5 to 3.5 is a robust starting point.

Initial Isocratic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (Clomiphene has UV maxima around 236 nm and 294 nm[6]).

Step 2: Adjusting Retention Time

If the initial retention time is too short or too long, adjust the strength of the organic modifier.

IssueSolution
Analyte elutes too early (low retention) Decrease the percentage of the organic modifier (e.g., from 50% to 40% Acetonitrile).
Analyte elutes too late (high retention) Increase the percentage of the organic modifier (e.g., from 50% to 60% Acetonitrile).

A general rule of thumb is that a 10% change in the organic modifier concentration can cause a two- to three-fold change in the retention factor.

Step 3: Optimizing Peak Shape

If peak tailing is observed, implement the strategies outlined in FAQ Q2. The following workflow can be systematically followed:

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is pH 1.5-2 units from pKa? Start->Check_pH Adjust_pH Adjust pH to low (2.5-3.5) or high (8-10) range Check_pH->Adjust_pH No Check_Column Is a deactivated column being used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Deactivated Switch to a modern, end-capped column Check_Column->Use_Deactivated No Check_Modifier Is a competing base present? Check_Column->Check_Modifier Yes Use_Deactivated->Check_Modifier Add_Modifier Add TEA or DEA (0.1%) to mobile phase Check_Modifier->Add_Modifier No Check_Load Is column overloaded? Check_Modifier->Check_Load Yes Add_Modifier->Check_Load Reduce_Load Decrease injection volume/concentration Check_Load->Reduce_Load Yes End Symmetric Peak Achieved Check_Load->End No Reduce_Load->End

Caption: Troubleshooting workflow for peak tailing.

Step 4: Fine-Tuning Selectivity

If 2-Chloro Clomiphene needs to be separated from its isomers or impurities, further optimization of the mobile phase may be necessary.

  • Change Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to their different solvent properties.

  • Vary the Buffer Type and Concentration: Different buffers (e.g., acetate, formate) at the same pH can sometimes provide different selectivity. Buffer concentration can also play a role.

  • Temperature Optimization: Adjusting the column temperature can influence the selectivity of the separation.

Experimental Protocol: Mobile Phase pH Scouting Study

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the analysis of 2-Chloro Clomiphene.

Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of 2-Chloro Clomiphene.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 2-Chloro Clomiphene standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Potassium hydroxide

  • HPLC grade water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M potassium phosphate monobasic stock solution in HPLC grade water.

    • Prepare a stock solution of 2-Chloro Clomiphene at a concentration of 1 mg/mL in methanol. Dilute this stock with a 50:50 mixture of acetonitrile and water to a working concentration of 50 µg/mL.

  • Prepare Mobile Phases:

    • Prepare three different aqueous buffer solutions at a concentration of 25 mM:

      • pH 3.0: Dilute the phosphate stock and adjust the pH with phosphoric acid.

      • pH 7.0: Dilute the phosphate stock and adjust the pH with potassium hydroxide.

      • pH 9.0: Dilute the phosphate stock and adjust the pH with potassium hydroxide (ensure your column is stable at this pH).

    • For each pH, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a 50:50 (v/v) ratio.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 294 nm

  • Data Acquisition:

    • Equilibrate the column with the pH 3.0 mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the 2-Chloro Clomiphene working standard in triplicate.

    • Repeat the equilibration and injection process for the pH 7.0 and pH 9.0 mobile phases.

  • Data Analysis:

    • For each pH, calculate the average retention time, peak asymmetry (tailing factor), and theoretical plates.

    • Tabulate the results for easy comparison.

Expected Results:

Mobile Phase pHAverage Retention Time (min)Average Tailing Factor
3.0 (Expected to be lower)(May show some tailing)
7.0 (Expected to be intermediate)(May show significant tailing)
9.0 (Expected to be higher)(Expected to be improved)

This systematic approach will provide valuable data to select the most suitable pH for your specific separation needs, balancing retention, peak shape, and analysis time.

Caption: Experimental workflow for pH scouting study.

References

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. (n.d.). Clomiphene. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • PharmaCompass.com. (n.d.). Clomifene Citrate. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Wikipedia. (n.d.). Clomifene. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • PubChem. (n.d.). Enclomiphene. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro Clomiphene Citrate

A Senior Application Scientist's Guide for Researchers Disclaimer: This document is intended for research and development purposes only. It is not a substitute for professional medical or pharmaceutical advice.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: This document is intended for research and development purposes only. It is not a substitute for professional medical or pharmaceutical advice. All laboratory work should be conducted in accordance with institutional safety protocols and regulatory guidelines.

Introduction

Welcome to the technical support center for 2-Chloro Clomiphene Citrate. As researchers and drug development professionals, you are likely working with this compound for its potential as a selective estrogen receptor modulator (SERM). However, like many promising molecules, 2-Chloro Clomiphene Citrate can present significant solubility challenges that may impede experimental progress.

This guide is designed to provide you with practical, in-depth solutions to these issues. We will move beyond simple solvent suggestions to explore the underlying chemical principles and offer robust, validated protocols to ensure the success and reproducibility of your experiments. While specific data on "2-Chloro Clomiphene Citrate" is not extensively available in public literature, we will draw upon the well-established properties of Clomiphene Citrate and foundational chemical principles to address the challenges posed by its chlorinated analog. The addition of a chloro group can subtly alter the physicochemical properties, often leading to a slight increase in lipophilicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Chloro Clomiphene Citrate in common laboratory solvents?

A1: Based on the known properties of Clomiphene Citrate, 2-Chloro Clomiphene Citrate is expected to exhibit poor aqueous solubility. It is generally described as slightly soluble in water and sparingly soluble in ethanol.[1][2] It is also slightly soluble in chloroform and practically insoluble in ether.[1][2][3] For organic solvents, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] It is also freely soluble in methanol.[2][6]

Q2: How might the "2-Chloro" modification affect the solubility compared to standard Clomiphene Citrate?

A2: The introduction of a chlorine atom to the clomiphene structure is a form of halogenation. Generally, adding a halogen atom can increase the lipophilicity of a molecule, which may slightly decrease its solubility in aqueous solutions and increase its solubility in non-polar organic solvents. The chlorine atom is often considered to have similar physicochemical properties to a methyl group, which can influence its interaction with solvents.[7]

Q3: Can I simply dissolve 2-Chloro Clomiphene Citrate directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful, leading to suspension rather than a true solution. Clomiphene citrate has very poor solubility in water (approximately 0.015 mg/mL).[8] To achieve a homogenous solution suitable for cell-based assays or other aqueous experimental systems, a solubilization strategy involving an organic solvent stock solution is necessary.[4]

Q4: What is the recommended method for preparing an aqueous solution of 2-Chloro Clomiphene Citrate?

A4: The most reliable method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock can then be diluted into your aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in your experimental system is low enough to not affect the biological outcomes.

Q5: Are there any stability concerns I should be aware of when preparing solutions?

A5: Yes. Aqueous solutions of clomiphene citrate are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[4] Forced degradation studies on clomiphene citrate have shown that it can be susceptible to degradation under certain conditions, such as high temperature and humidity.[9][10][11] It is also advisable to protect solutions from light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of 2-Chloro Clomiphene Citrate exceeds its solubility limit in the final aqueous medium.- Increase the proportion of the aqueous buffer relative to the DMSO stock. - Consider a serial dilution approach. - For in vivo studies, explore formulation strategies like cyclodextrin complexation.[8]
Inconsistent experimental results. - Incomplete dissolution of the compound. - Degradation of the compound in solution. - The organic solvent (e.g., DMSO) is affecting the biological system.- Visually inspect the solution for any undissolved particles. If present, sonication may help. - Prepare fresh solutions for each experiment. - Include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Difficulty dissolving the compound even in organic solvents. The compound may be in a less soluble polymorphic form.- Gentle warming and sonication can aid dissolution. - Ensure the organic solvent is of high purity and anhydrous.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2-Chloro Clomiphene Citrate in DMSO.

Materials:

  • 2-Chloro Clomiphene Citrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of 2-Chloro Clomiphene Citrate is 598.08 g/mol .[1][5] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 598.08 g/mol = 0.00598 g = 5.98 mg

  • Weigh the compound: Accurately weigh 5.98 mg of 2-Chloro Clomiphene Citrate and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from the 10 mM DMSO stock.

Materials:

  • 10 mM 2-Chloro Clomiphene Citrate in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the dilution factor: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Perform the dilution:

    • Pipette 999 µL of your desired aqueous buffer into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM 2-Chloro Clomiphene Citrate DMSO stock solution to the tube.

  • Mix thoroughly: Vortex the tube gently to ensure a homogenous solution.

  • Use immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.[4]

Advanced Solubilization Strategies

For more challenging applications, such as in vivo studies requiring higher concentrations or specific delivery systems, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][12] Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used to formulate an intravenous injection of clomiphene citrate.[8]

  • Co-solvents: The use of a mixture of solvents can sometimes improve solubility more than a single solvent. Propylene glycol has been identified as a good co-solvent for clomiphene citrate.[13]

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level. This can enhance the dissolution rate of the drug.[12][14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, which can improve the oral bioavailability of poorly soluble drugs.[12]

Visualizations

Solubilization Workflow

Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation Compound 2-Chloro Clomiphene Citrate Powder Vortex_Sonication Vortex / Sonicate Compound->Vortex_Sonication DMSO Anhydrous DMSO DMSO->Vortex_Sonication Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) Vortex_Sonication->Stock_Solution Dilution Dilute Stock Stock_Solution->Dilution Add small volume of stock Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Dilution Working_Solution Final Working Solution (e.g., 10 µM) Dilution->Working_Solution

Caption: Workflow for preparing a working solution of 2-Chloro Clomiphene Citrate.

Troubleshooting Logic

Troubleshooting_Logic Start Solubility Issue Encountered Precipitation Precipitation in Aqueous Buffer Start->Precipitation Incomplete_Dissolution Incomplete Dissolution in Organic Solvent Start->Incomplete_Dissolution Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results Check_Concentration Is the final concentration too high? Lower_Concentration Lower final concentration or use serial dilution. Check_Concentration->Lower_Concentration Precipitation->Check_Concentration Yes Advanced_Formulation Consider advanced formulation (e.g., cyclodextrins). Precipitation->Advanced_Formulation No Sonication Apply sonication and gentle warming. Incomplete_Dissolution->Sonication Yes Check_Purity Verify solvent purity and dryness. Incomplete_Dissolution->Check_Purity No Vehicle_Control Include a vehicle control in the experiment. Inconsistent_Results->Vehicle_Control Solvent effect? Prepare_Fresh Prepare fresh solutions for each experiment. Inconsistent_Results->Prepare_Fresh Degradation?

Caption: Decision tree for troubleshooting solubility issues.

References

  • Gautier, J. C., et al. (2013). Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. Journal of Mass Spectrometry, 48(6), 724-736.
  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.
  • Narang, A. S., et al. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. AAPS PharmSciTech, 24(2), 52.
  • Biju, B., et al. (2021). Preparation and Assessment of Clomiphene Citrate Liquisolid Tablets for Solubility Enhancement. Asian Journal of Pharmaceutics, 15(2), 220-230.
  • GERPAC. (2019). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. Retrieved from [Link]

  • Sayare, A. S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3483-3488.
  • ResearchGate. (n.d.). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). UV SPECTROPHOTOMETRIC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CLOMIPHENE CITRATE IN METHANOL. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Retrieved from [Link]

  • Impactfactor. (2024). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Retrieved from [Link]

  • AWS. (n.d.). Forced degradation and stability indicating studies for Clomifene Citrate Tablet. Retrieved from [Link]

  • ResearchGate. (2012). Enhancement of dissolution rate of slightly soluble drug Clomiphene Citrate by Solid Dispersion. Retrieved from [Link]

  • National Dope Testing Laboratory. (n.d.). Excretion study of Clomiphene and its correlation with unusual findings in the routine doping control samples. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PCCA. (n.d.). clomiphene citrate usp (30-1808). Retrieved from [Link]

  • Preprints.org. (2023). Forced Degradation and Stability Indicating Studies for Clomifene Citrate Tablet. Retrieved from [Link]

  • Google Patents. (n.d.). US9914696B2 - Clomiphene synthesis using a single solvent.
  • PubChem. (n.d.). Clomiphene. Retrieved from [Link]

  • ResearchGate. (2012). Enhancement of dissolution rate of slightly soluble drug Clomiphene Citrate by Solid Dispersion. Retrieved from [Link]

  • Organic Preparations and Procedures International. (1991). A ONE-STEP SYNTHESIS OF CLOMID INTERMEDIATE. Retrieved from [Link]

  • Google Patents. (n.d.). US9822063B2 - Stable solid forms of enclomiphene and enclomiphene citrate.
  • Google Patents. (n.d.). CA2960187A1 - Stable solid forms of enclomiphene and enclomiphene citrate.
  • Justia Patents. (2018). Clomiphene synthesis using a single solvent. Retrieved from [Link]

  • USP. (n.d.). Clomiphene Citrate. Retrieved from [Link]

  • Purdue University. (2005). Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved from [Link]

  • MDPI. (2022). Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs. Retrieved from [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

  • PMC. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A-Comprehensive-Guide-to-NMR-Spectral-Analysis-of-2-Chloro-Clomiphene-Citrate-E-Z-Isomers

Distinguishing Geometric Isomers of 2-Chloro Clomiphene Citrate Utilizing ¹H and ¹³C NMR Spectroscopy For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing Geometric Isomers of 2-Chloro Clomiphene Citrate Utilizing ¹H and ¹³C NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. In the case of geometric isomers, such as the E and Z isomers of 2-Chloro Clomiphene Citrate, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and definitive suite of techniques for their differentiation. This guide provides a comprehensive comparison of NMR methods, supported by experimental data and detailed protocols, to enable unambiguous isomer identification.

Clomiphene citrate itself is a mixture of two geometric isomers, zuclomiphene (Z-isomer) and enclomiphene (E-isomer), with the cis-isomer (zuclomiphene) comprising 30% to 50% of the mixture.[1][2] The introduction of a chlorine atom at the 2-position of the phenoxy ring in 2-Chloro Clomiphene Citrate introduces further complexity, making robust analytical methods for isomer differentiation crucial.

The core principle behind using NMR to distinguish between E and Z isomers lies in the differences in the spatial relationships of their constituent atoms, which profoundly influences their magnetic environments.[3][4] These differences manifest as distinct chemical shifts (δ) and through-space interactions detectable by Nuclear Overhauser Effect (NOE) experiments.[3][5]

The Causality Behind Spectral Differences: Anisotropic Effects and Spatial Proximity

The differentiation of the E and Z isomers of 2-Chloro Clomiphene Citrate by NMR is primarily driven by the anisotropic effect of the aromatic rings. In the Z-isomer, the phenyl ring and the chloro-substituted phenyl ring are on the same side of the double bond. This proximity forces a non-planar conformation, leading to distinct shielding and deshielding effects on nearby protons compared to the E-isomer, where these bulky groups are on opposite sides.

For instance, protons on one aromatic ring that are spatially close to the face of the other aromatic ring in the Z-isomer will experience a shielding effect (upfield shift in the NMR spectrum). Conversely, protons forced into the plane of the other ring will be deshielded (downfield shift). These through-space interactions are the key to distinguishing the two isomers.

Experimental Protocol: NMR Analysis of 2-Chloro Clomiphene Citrate E/Z Isomers

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the differentiation of 2-Chloro Clomiphene Citrate isomers.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 2-Chloro Clomiphene Citrate (E/Z mixture).

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can sometimes influence the resolution of key signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, and relaxation delay.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for unambiguous isomer identification.[5] Acquire a 2D NOESY spectrum to observe through-space correlations between protons.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the E and Z isomers.

  • Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra.

  • In the 2D NOESY spectrum, look for cross-peaks that indicate spatial proximity between specific protons.

Comparative Analysis of NMR Spectral Data

The following table summarizes the expected key differentiating features in the NMR spectra of the E and Z isomers of 2-Chloro Clomiphene Citrate.

NMR Parameter E-Isomer (trans) Z-Isomer (cis) Key Differentiating Feature
¹H Chemical Shift (δ) of Aromatic Protons Generally more dispersed signals.Protons in close proximity to the other aromatic ring will show significant upfield or downfield shifts due to anisotropic effects.[6]The distinct chemical shifts of the aromatic protons are the primary indicators of the isomeric form.
¹H Chemical Shift (δ) of -OCH₂CH₂N- Protons Typically observed at a certain chemical shift.May experience a slight shift compared to the E-isomer due to the different overall molecular conformation.Subtle but potentially useful for confirmation.
¹³C Chemical Shift (δ) of Alkene Carbons The carbon atoms of the double bond will have characteristic chemical shifts.The chemical shifts of the alkene carbons will differ from the E-isomer due to the different steric and electronic environment.[7]Provides complementary information to the ¹H NMR data.
Nuclear Overhauser Effect (NOE) NOE correlations will be observed between protons that are spatially close in the trans configuration.Strong NOE cross-peaks will be observed between protons on the two different aromatic rings that are in close proximity due to the cis configuration.[5]This is often the most definitive method for assigning the correct stereochemistry.

Visualization of E/Z Isomer Differentiation

The following diagrams illustrate the structures of the E and Z isomers and the key NOE correlation that allows for their differentiation.

Caption: Molecular structure of the E-isomer of 2-Chloro Clomiphene.

Caption: Molecular structure of the Z-isomer of 2-Chloro Clomiphene.

NOE_Correlation H_aryl1 H_aryl1 H_aryl2 H_aryl2 H_aryl1->H_aryl2 Strong NOE H_aryl1_E H_aryl1 H_aryl2_E H_aryl2 caption Key NOE correlation in the Z-isomer.

Caption: Key NOE correlation in the Z-isomer for structural confirmation.

Conclusion

NMR spectroscopy, particularly through the combined use of ¹H, ¹³C, and 2D NOESY experiments, provides a robust and definitive method for the differentiation and relative quantification of the E and Z isomers of 2-Chloro Clomiphene Citrate.[8] The distinct chemical shifts arising from anisotropic effects and the unambiguous through-space correlations observed in NOESY spectra allow for confident structural assignment, which is critical for drug development and quality control.[3][5]

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 28). Determining geometry of trisubstituted alkene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Hayashi, T., et al. (2006, March 27). Studies on Geometric Isomerism by Nuclear Magnetic Resonance. II. Geometric Configurations of Alkylidenecyanoacetic Esters. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Filo. (2025, June 7). Tamoxifen and clomiphene have similar structures but very different medical uses. Retrieved from [Link]

  • DailyMed. (n.d.). Clomiphene Citrate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Tamoxifen and clomiphene have very similar structures (because they mimic similar steroids) but drastically different uses. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Clomiphene Citrate. Retrieved from [Link]

  • Google Patents. (n.d.). US9914696B2 - Clomiphene synthesis using a single solvent.
  • USP. (2025, February 14). Clomiphene Citrate USP 2025. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Separation and determination of E and Z-isomers of Tamoxifen by ion-pair high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Two equilibrating E and Z isomers. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 23). Which has the higher chemical shift E/Z alkene? Retrieved from [Link]

Sources

Comparative

Comparative Technical Guide: Clomiphene Citrate vs. 2-Chloro Clomiphene

This guide provides an in-depth technical comparison between Clomiphene Citrate (the established Active Pharmaceutical Ingredient) and 2-Chloro Clomiphene (a specific structural analog, pharmacopoeially identified as Imp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Clomiphene Citrate (the established Active Pharmaceutical Ingredient) and 2-Chloro Clomiphene (a specific structural analog, pharmacopoeially identified as Impurity G).

Note to Researchers: While Clomiphene Citrate is a well-characterized SERM (Selective Estrogen Receptor Modulator), "2-Chloro Clomiphene" (CAS 1795130-18-5) is primarily classified as a process impurity. This guide analyzes the structural implications of this chlorination on potency, receptor binding kinetics, and analytical performance, serving as a critical reference for drug development and quality control.

Executive Summary & Structural Logic

In the context of SERM development, small structural modifications yield profound shifts in pharmacodynamics. Clomiphene Citrate is a triphenylethylene derivative composed of two geometric isomers (Zuclomiphene and Enclomiphene).

2-Chloro Clomiphene (specifically the ring-chlorinated analog, Clomiphene EP Impurity G) represents a variant where a chlorine atom is substituted at the ortho position of the phenoxy ring.

FeatureClomiphene Citrate (API)2-Chloro Clomiphene (Impurity G)
CAS Number 50-41-91795130-18-5
Role Ovulation Inducer / SERMProcess Impurity / Structural Analog
Molecular Formula C26H28ClNO · C6H8O7C26H27Cl2NO (Free Base)
Key Modification Standard Triphenylethylene coreAdditional Cl on Phenoxy Ring (Pos. 2)
Status FDA ApprovedPharmacopoeial Impurity (limit <0.10%)
Structural Impact Analysis (SAR)

The potency of triphenylethylene SERMs relies on the "mimicry" of the Estradiol A-ring by the phenoxy group.

  • Clomiphene: The phenoxy ring fits into the Estrogen Receptor (ER) Ligand Binding Domain (LBD), interacting with residues Glu353 and Arg394 via the ether oxygen.

  • 2-Chloro Clomiphene: The addition of a bulky chlorine atom at the ortho position (C2 of the phenoxy ring) introduces significant steric hindrance .

    • Hypothesis: This substitution likely distorts the planarity required for optimal pocket insertion, potentially reducing binding affinity (

      
      ) or altering the antagonist/agonist profile (shifting the helix-12 conformation).
      

Pharmacological Potency & Performance Profile[1]

Clomiphene Citrate (The Standard)
  • Mechanism: Competitive antagonism at hypothalamic ERs, blocking negative feedback and surging GnRH/FSH/LH.

  • Potency: High affinity for ER

    
     and ER
    
    
    
    (nM range).
  • Metabolism: Hepatic recirculation; long half-life (5 days).

2-Chloro Clomiphene (The Analog)
  • Potency Projection: While direct clinical potency data is absent (as it is an impurity), SAR principles suggest reduced potency compared to the parent. The extra chlorine increases lipophilicity (LogP) but the steric clash near the ether bridge often destabilizes the receptor-ligand complex.

  • Toxicological Risk: Chlorinated aromatics can alter metabolic pathways, potentially creating reactive metabolites. This necessitates its strict control (NMT 0.10%) in pharmaceutical substances.

Visualizing the Mechanism

The following diagram illustrates the pathway where Clomiphene acts, and where the 2-Chloro analog would theoretically compete (likely with lower efficacy).

SERM_Mechanism Clomid Clomiphene Citrate (High Affinity Ligand) ER_Cyt Estrogen Receptor (Cytosol) Clomid->ER_Cyt Competes with Estradiol ChloroImp 2-Chloro Clomiphene (Steric Hindrance/Low Affinity) ChloroImp->ER_Cyt Weak/Altered Binding Dimer Receptor Dimerization ER_Cyt->Dimer Conformational Change Nucleus Nuclear Translocation Dimer->Nucleus ERE Estrogen Response Element (DNA) Nucleus->ERE GeneExp Gene Transcription (LH/FSH Release) ERE->GeneExp Antagonist Effect (Hypothalamus)

Caption: Comparative pathway showing Clomiphene's robust receptor engagement versus the theoretical weak binding of the 2-Chloro impurity due to steric clash.

Experimental Protocols

To objectively compare these compounds, one must validate both Analytical Purity (separation) and Biological Potency (binding).

Protocol A: HPLC Separation (Performance Assessment)

Objective: To resolve 2-Chloro Clomiphene from Clomiphene Citrate to ensure drug purity. This protocol is based on EP/USP impurity profiling standards.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 80% A / 20% B

    • 30 min: 20% A / 80% B (Linear ramp)

  • Detection: UV at 233 nm and 290 nm.

  • Performance Criteria:

    • Clomiphene Retention Time (RT): ~12-14 min.

    • 2-Chloro Clomiphene (Impurity G) RRT: Typically elutes after Clomiphene (RRT ~1.2 - 1.3) due to higher lipophilicity (extra Cl atom).

    • Resolution (Rs): Must be > 1.5.

Protocol B: In Vitro Estrogen Receptor Binding Assay (Potency Assessment)

Objective: To determine the Relative Binding Affinity (RBA) of the 2-Chloro analog vs. the API.

  • Reagents: Recombinant Human ER

    
     Ligand Binding Domain, Fluorescent Estradiol tracer, Test Compounds (Clomiphene, 2-Chloro Clomiphene).
    
  • Preparation: Dissolve compounds in DMSO (10 mM stock). Serial dilute (1 nM to 10 µM).

  • Incubation:

    • Mix ER

      
       (5 nM) with Tracer (1 nM) in assay buffer.
      
    • Add 5 µL of test compound dilution.

    • Incubate for 2 hours at 4°C to reach equilibrium.

  • Measurement: Fluorescence Polarization (FP). High polarization = Bound Tracer. Low polarization = Displaced Tracer.

  • Calculation:

    • Plot % Bound vs. Log[Concentration].

    • Calculate IC50 for both compounds.

    • Logic: If IC50(2-Chloro) > IC50(Clomiphene), the impurity is less potent.

Analytical Data Summary

The following table summarizes the expected physicochemical differences critical for researchers handling these compounds.

ParameterClomiphene Citrate2-Chloro Clomiphene (Impurity G)
Molecular Weight 598.09 g/mol (Salt)440.4 g/mol (Free Base)
Lipophilicity (LogP) ~6.0 (Base)~6.7 (Predicted)
Solubility Soluble in Methanol, Water (slightly)Soluble in DMSO, DCM; Insoluble in Water
UV Max 233 nm, 290 nm235 nm, 292 nm (Bathochromic shift likely)
Regulatory Limit N/A (API)< 0.15% (ICH Q3A)

Visualizing the Structural Difference

Understanding the "2-Chloro" position is vital for explaining the potency drop.

Structure_Comparison cluster_0 Clomiphene Core cluster_1 Modifications Core Triphenylethylene Scaffold SideChain Ethoxy-Ethylamine Chain Core->SideChain Std_Cl Cl on Ethylene (Standard) Core->Std_Cl Present in Both Extra_Cl EXTRA Cl on Phenoxy Ring (Impurity G) SideChain->Extra_Cl 2-Chloro Analog Only

Caption: Structural divergence showing the additional chlorination point on the phenoxy ring in the 2-Chloro analog.

References

  • European Pharmacopoeia (Ph. Eur.) . Clomifene Citrate Monograph 0993. (Defines Impurity G/2-Chloro Clomiphene specifications).

  • CymitQuimica . 2-Chloro Clomiphene Citrate (E/Z Mixture) Reference Standard Data. (Source for CAS 1795130-18-5 and chemical identity).

  • Jordan, V. C. (1984). Biochemical pharmacology of antiestrogen action. Pharmacological Reviews. (Foundational SAR for triphenylethylene SERMs).

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Regulatory limits for analogs like 2-Chloro Clomiphene).[1][2]

  • Simson Pharma . Certificate of Analysis: 2-Chloro Clomiphene Citrate. (Confirmation of structure and impurity status).

Sources

Comparative

A Comprehensive Guide to the Qualification of 2-Chloro Clomiphene Citrate as a Pharmaceutical Reference Standard

This guide provides an in-depth technical framework for the qualification of 2-Chloro Clomiphene Citrate, a critical related compound of the active pharmaceutical ingredient (API) Clomiphene Citrate. The principles and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the qualification of 2-Chloro Clomiphene Citrate, a critical related compound of the active pharmaceutical ingredient (API) Clomiphene Citrate. The principles and methodologies detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the regulatory rationale, the suite of analytical techniques required for comprehensive characterization, and the comparative data analysis essential for establishing a new secondary reference standard as "fit for its intended purpose."

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical quality control, the accuracy of any analytical measurement is fundamentally tethered to the quality of the reference standard used. While much focus is placed on the API, the standards for its impurities are equally critical. Impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product, a requirement stipulated by global regulatory bodies.[1] 2-Chloro Clomiphene Citrate is a known potential process-related impurity or degradation product of Clomiphene Citrate.[2] Therefore, a well-characterized reference standard for this compound is indispensable for:

  • Method Validation: Accurately validating the specificity and quantitation limits of chromatographic methods designed to detect impurities in the Clomiphene Citrate drug substance.

  • Routine Quality Control: Serving as a benchmark for the identification and quantification of this impurity in routine batch release testing.

  • Stability Studies: Monitoring the potential formation of 2-Chloro Clomiphene Citrate over time under various storage conditions.

This guide outlines the rigorous, multi-step process of qualifying a secondary reference standard of 2-Chloro Clomiphene Citrate against a primary, pharmacopeial-grade standard.

The Regulatory and Scientific Framework

The qualification of a reference standard is not merely a series of analytical tests; it is a systematic process governed by stringent international guidelines. The International Council for Harmonisation (ICH) provides the foundational framework, particularly through guidelines such as ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q6A (Specifications: Test Procedures and Acceptance Criteria for New Drug Substances).[3][4]

A primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[1] These are often obtained from official pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][5][6] A secondary reference standard (or in-house standard) is qualified by demonstrating its traceability to the primary standard, confirming its identity, purity, and potency are comparable and well-established.[3]

The qualification process follows a logical workflow designed to build a comprehensive profile of the candidate material.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Planning & Sourcing cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Data Analysis & Certification Sourcing Source Candidate Material (High Purity Batch) Planning Define Intended Use & Establish Qualification Protocol Sourcing->Planning Identity Identity Confirmation (MS, NMR) Planning->Identity Purity Purity & Impurity Profile (HPLC-DAD) Identity->Purity Water Water Content (Karl Fischer) Purity->Water Residue Non-Volatile Impurities (Residue on Ignition) Water->Residue Potency Assay vs. Primary Standard (Quantitative HPLC) Residue->Potency Comparison Compare Data to Primary Standard Potency->Comparison Acceptance Verify Against Acceptance Criteria Comparison->Acceptance Documentation Generate Certificate of Analysis & Qualification Report Acceptance->Documentation Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, EP) Fully Characterized High Purity Secondary Secondary (In-House) Standard (Candidate Material) Qualified against Primary Primary->Secondary Traceability Established (Qualification) Working Working Standard Used for Routine QC Calibrated against Secondary Secondary->Working Traceability Maintained (Calibration)

Sources

Validation

A Senior Application Scientist's Guide to Determining the Purity of 2-Chloro Clomiphene E/Z Mixtures

Introduction: The Analytical Imperative of Isomeric Purity In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Isomeric Purity

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Chloro Clomiphene is known as a potential impurity in Clomiphene, a nonsteroidal selective estrogen receptor modulator (SERM).[1] Like its parent compound, 2-Chloro Clomiphene exists as a mixture of geometric (E/Z) isomers. The spatial arrangement of substituents around the central carbon-carbon double bond gives rise to these distinct chemical entities, each with potentially different physicochemical and pharmacological profiles.

The United States Pharmacopeia (USP) monograph for Clomiphene Citrate mandates a specific range for its Z-isomer (30.0% to 50.0%), underscoring the regulatory and therapeutic importance of the isomeric ratio.[2] This precedent establishes a critical analytical need: any impurity, such as 2-Chloro Clomiphene, must also be rigorously assessed for its isomeric composition. An uncharacterized shift in the E/Z ratio could signify changes in the synthetic process or degradation pathways, with potential implications for the safety and efficacy profile of the final drug product.

This guide provides a comparative analysis of the principal analytical methodologies for determining the purity and E/Z isomeric ratio of 2-Chloro Clomiphene. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to guide researchers and drug development professionals in selecting the most appropriate technique for their specific objectives, from routine quality control to in-depth structural confirmation.

Comparative Analysis of Core Analytical Methodologies

The primary challenge in analyzing E/Z isomers lies in their often-subtle differences in physical properties, demanding high-resolution analytical techniques. The three pillars of modern analytical chemistry for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. The separation of 2-Chloro Clomiphene isomers is typically achieved using the reversed-phase mode (RP-HPLC).

  • Principle of Separation & Causality: In RP-HPLC, isomers are separated based on their differential partitioning between a nonpolar stationary phase (commonly C18 or C8 alkyl chains) and a polar mobile phase. Although E and Z isomers have the same molecular weight and elemental composition, their distinct three-dimensional structures result in different surface areas and dipole moments. This leads to slight variations in their hydrophobic interactions with the stationary phase, enabling their separation. The choice of a C18 column is driven by its high hydrophobicity, which maximizes these subtle interaction differences. The mobile phase, typically a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve baseline resolution.[3][4] The buffer (e.g., phosphate or a weak acid like formic acid) is critical for controlling the ionization state of the tertiary amine in the clomiphene structure, ensuring consistent retention times and symmetrical peak shapes.[5] UV detection is selected based on the chromophores within the molecule, with wavelengths around 290-295 nm often providing maximal absorbance for the stilbene core.[3][4]

  • Experimental Workflow:

    HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve in Mobile Phase A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC System C->D E Isocratic/Gradient Elution (C18 Column) D->E F UV Detection (~295 nm) E->F G Integrate Peak Areas (E & Z) F->G H Calculate % Purity & Isomer Ratio G->H

    Caption: General workflow for HPLC-UV analysis of 2-Chloro Clomiphene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as metabolite identification or analysis in complex biological matrices, LC-MS/MS is the method of choice.[6][7]

  • Principle of Separation & Causality: The separation principle remains the same as in HPLC. However, the detector is a mass spectrometer, which offers two additional dimensions of specificity. First, it measures the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion). For 2-Chloro Clomiphene, this would be approximately 406.18 m/z in positive ionization mode.[8][9] Second, in tandem MS (MS/MS), this precursor ion is fragmented, and a specific fragment ion (product ion) is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it is highly improbable that another compound in the mixture will have both the same precursor ion and the same product ion. Electrospray ionization (ESI) is the preferred ionization source as it is a "soft" technique suitable for polar molecules, minimizing in-source fragmentation and maximizing the signal of the desired precursor ion.[10]

  • Experimental Workflow:

    LC-MS/MS Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Detection cluster_data_ms Data Analysis LC_Inject Inject Sample LC_Column RP-HPLC Separation LC_Inject->LC_Column MS_Source ESI Source (Ionization) LC_Column->MS_Source MS_Q1 Q1: Precursor Ion Selection (m/z 406.2) MS_Source->MS_Q1 MS_Q2 Q2: Fragmentation (CID) MS_Q1->MS_Q2 MS_Q3 Q3: Product Ion Selection (e.g., m/z 100.1) MS_Q2->MS_Q3 MS_Detector Detector MS_Q3->MS_Detector Data Quantify based on MRM Transition Area MS_Detector->Data

    Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for absolute structural elucidation and can be used for direct quantitative analysis of mixtures without the need for isomer-specific reference standards.

  • Principle of Quantification & Causality: ¹H NMR spectroscopy distinguishes protons based on their unique electronic environments. The E and Z configurations of 2-Chloro Clomiphene force the protons on the vinyl group and the aromatic rings into slightly different spatial orientations relative to the other substituents. This results in distinct chemical shifts for corresponding protons in each isomer. The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal. By identifying well-resolved signals unique to each isomer and integrating their areas, one can directly determine the molar ratio of the E and Z forms in the mixture.[11] This approach is intrinsically primary, as it does not rely on a comparative response factor like chromatographic techniques.

Performance Comparison Guide

The choice of analytical technique is a balance of performance requirements, sample complexity, and available resources.

Parameter HPLC-UV LC-MS/MS ¹H NMR
Specificity Good to Excellent (dependent on chromatographic resolution)Highest (combines retention time, precursor, and product ion mass)Excellent (based on unique chemical shifts)
Sensitivity (LOQ) ~0.05% (ng level)<0.01% (pg to fg level)~0.5-1% (µg to mg level)
Precision Excellent (<2% RSD typical for assays)Excellent (<5% RSD typical)Good (2-5% RSD, dependent on S/N)
Accuracy Excellent (requires accurate reference standards)Excellent (can use stable isotope-labeled internal standards)Highest (primary ratio method, less dependent on standards)
Throughput High (5-15 min run times)High (2-10 min run times)Low to Medium (requires longer acquisition for high S/N)
Primary Application Routine QC, Purity Assay, Isomer RatioTrace-level impurity analysis, bioanalysis, metabolite IDStructural confirmation, reference standard characterization, absolute quantification

Detailed Protocol: Validated RP-HPLC-UV Method for Purity and Isomer Ratio

This protocol describes a self-validating system for the routine quality control of 2-Chloro Clomiphene E/Z mixtures, grounded in principles outlined by the ICH and USP.[2][12]

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or ultrapure

  • Phosphoric Acid (H₃PO₄): ACS grade

  • 2-Chloro Clomiphene Reference Standard: Characterized E/Z mixture

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Shimadzu, Waters)[4]

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and Methanol (90:10 v/v).[4] Alternative: A buffered mobile phase like 0.2 M Potassium Dihydrogen Phosphate: Acetonitrile (pH 3.2) (50:50 v/v) can also be effective.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 295 nm[4]

  • Injection Volume: 20 µL

  • Run Time: Sufficient to elute both isomers and any late-eluting impurities (approx. 15 minutes).

Preparation of Solutions
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-Chloro Clomiphene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

System Suitability Testing (SST) - The Self-Validating Check

Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data on any given day.

  • Inject the mobile phase or a blank to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the E and Z isomer peaks must be ≥ 2.0. This confirms the method's ability to separate the isomers.

    • Tailing Factor (T): The tailing factor for both isomer peaks should be ≤ 2.0. This indicates good peak shape and efficiency.[2]

    • Precision (RSD): The relative standard deviation (RSD) of the peak areas for both isomers from the five replicate injections must be ≤ 2.0%.[2] This demonstrates the precision of the instrument and injection process.

Analytical Procedure
  • Once the system passes SST, inject the Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas for the E and Z isomers and any other impurities.

Calculations
  • Percentage of Z-Isomer: %Z = (Area_Z / (Area_E + Area_Z)) * 100

  • Total Purity (Area %): %Purity = ((Area_E + Area_Z) / Area_Total) * 100 (Where Area_Total is the sum of all peak areas in the chromatogram).

Framework for Method Validation (ICH Q2(R1))

To ensure a method is fit for its intended purpose, it must be validated.[13][14] Validation provides documented evidence of a method's reliability.[15]

Validation Workflow cluster_core Core Validation Parameters cluster_robust Robustness Specificity Specificity (Peak Purity, Resolution) Robustness Robustness (Vary Flow, Temp, pH) Specificity->Robustness Linearity Linearity & Range (50-150% of nominal conc.) Linearity->Robustness Accuracy Accuracy (Spike/Recovery) Accuracy->Robustness Precision Precision (Repeatability & Intermediate) Precision->Robustness Sensitivity LOQ / LOD Sensitivity->Robustness Report Validation Report Robustness->Report ValidationPlan Define Analytical Target Profile (ATP) ValidationPlan->Specificity ValidationPlan->Linearity ValidationPlan->Accuracy ValidationPlan->Precision ValidationPlan->Sensitivity

Caption: Key parameters for analytical method validation as per ICH Q2(R1).
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing baseline resolution (Rs > 2) of the E/Z isomers from each other and from any known related substances or degradation products.

  • Linearity: A series of solutions are prepared across a range (e.g., 50% to 150% of the target concentration) and their responses are plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.[13]

  • Precision:

    • Repeatability: The analysis of multiple preparations of the same sample on the same day by the same analyst (intra-day precision).

    • Intermediate Precision: The analysis of the same sample on different days, by different analysts, or on different instruments (inter-day precision). The RSD for both should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor isomer that can be quantified with acceptable precision and accuracy. This is critical for controlling it as an impurity.

Conclusion

The determination of purity for a 2-Chloro Clomiphene E/Z mixture is a critical quality attribute that demands robust and reliable analytical methods. While HPLC-UV stands as the gold standard for routine quality control due to its excellent precision, robustness, and cost-effectiveness, its performance is contingent on careful method development and rigorous validation. For applications demanding higher sensitivity, such as the analysis of trace-level degradation products or bioanalytical studies, LC-MS/MS offers unparalleled specificity and low detection limits. Finally, ¹H NMR serves as an indispensable orthogonal tool for primary structural confirmation and absolute quantification, providing an anchor of trustworthiness to the data generated by chromatographic methods. A comprehensive analytical strategy will leverage these techniques synergistically to ensure a complete and accurate characterization of the isomeric mixture, satisfying both scientific and regulatory requirements.

References

  • Riemer, M., Geyer, H., Thevis, M. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-41. Available at: [Link]

  • Harman, P. J., Blackman, G. L., Phillipou, G. (1986). Analysis of clomiphene isomers in human plasma and detection of metabolites using reversed-phase chromatography and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 237-46. Available at: [Link]

  • ResearchGate. (n.d.). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Available at: [Link]

  • Al-Azzam, K. M., et al. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Clomiphene on Newcrom R1 HPLC column. Available at: [Link]

  • Görgens, C., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using HPLC-HRMS. Analytica Chimica Acta, 1202, 339661. Available at: [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography–mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296-299. Available at: [Link]

  • Ligas, M. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC method for estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Available at: [Link]

  • Deventer, K., et al. (2007). Study of Clomiphene metabolism by LC/MS/MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. Available at: [Link]

  • Sayare, A. S., et al. (2021). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 14(7), 3483-8. Available at: [Link]

  • Sane, R. T. (2020). Regulatory aspects of Impurity profiling. International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • Al-Azzam, K. M., et al. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Veeprho. (n.d.). 2-Chloroclomiphene Mixture of E & Z Isomer. Available at: [Link]

  • SynThink. (n.d.). Clomifene EP Impurity F ((Mixture of Z and E Isomers). Available at: [https://www.synthink.com/product-details/Clomifene-EP-Impurity-F-((Mixture-of-Z-and-E-Isomers)-14158-75-9]([Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Clomiphene Citrate. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective quantification of phase 1 and 2 metabolites of clomiphene in human plasma and urine. Available at: [Link]

  • Pro-Lab. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7016. Available at: [Link]

  • Ruenitz, P. C., et al. (1989). Phenolic metabolites of clomiphene. [(E,Z)-2-[4-(1,2-diphenyl-2-chlorovinyl)phenoxy]ethyl]diethylamine. Preparation, electrophilicity, and effects in MCF 7 breast cancer cells. Journal of Medicinal Chemistry, 32(1), 192-197. Available at: [Link]

  • Google Patents. (n.d.). US9428442B2 - Process for the preparation of Clomiphene.
  • Cormica. (2025). Understanding Impurity Analysis. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Dumez, J. N., et al. (2022). NMR methods for the analysis of mixtures. Chemical Communications, 58(99), 13855-13872. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity of 2-Chloro Clomiphene in Immunoassays

Introduction: The Specificity Challenge in Clomiphene Quantification Clomiphene is a selective estrogen receptor modulator (SERM) widely used for inducing ovulation in the treatment of infertility.[1][2][3] It is compose...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Clomiphene Quantification

Clomiphene is a selective estrogen receptor modulator (SERM) widely used for inducing ovulation in the treatment of infertility.[1][2][3] It is composed of two geometric isomers: enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene), which possess distinct estrogenic and antiestrogenic properties.[2][4] The accurate quantification of clomiphene and its metabolites is critical not only for therapeutic drug monitoring but also in anti-doping control, where it is listed as a prohibited substance.[5]

Immunoassays are a cornerstone of clinical and research laboratories due to their high throughput, sensitivity, and cost-effectiveness.[6] However, their utility is fundamentally dependent on the specificity of the antibody-antigen interaction.[7] A significant challenge in immunoassay development is cross-reactivity, where the assay's antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate measurements.[8][9][10]

This guide provides an in-depth comparison of analytical methodologies for clomiphene detection, with a specific focus on the potential interference from a structurally related compound, 2-Chloro Clomiphene. For the purpose of this guide, "2-Chloro Clomiphene" refers to 2-[2-Chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine, a di-chlorinated analog and potential process impurity in clomiphene synthesis. We will explore the mechanistic basis of cross-reactivity, present comparative data against the gold-standard LC-MS/MS, and provide a detailed protocol for validating assay specificity.

The Molecular Basis for Cross-Reactivity

An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. Cross-reactivity occurs when an antibody binds to an unintended compound because that compound shares a structurally similar epitope with the target analyte.[10] In the context of clomiphene, the triphenylethylene core structure is shared among its isomers, metabolites, and related impurities.

Structural Comparison of Clomiphene and Related Analogs:

  • (E)-Clomiphene (Enclomiphene): The target analyte in many therapeutic contexts.

  • (Z)-Clomiphene (Zuclomiphene): The geometric isomer of enclomiphene, often present in pharmaceutical formulations.[4]

  • 4-Hydroxyclomiphene: A major active metabolite.

  • 2-Chloro Clomiphene: A di-chlorinated analog and potential impurity. The additional chlorine atom alters the molecule's electronic and steric properties but preserves the core structure, creating a high potential for cross-reactivity.

The Immunoassay Principle and Cross-Reactivity Mechanism

For small molecules like clomiphene, competitive immunoassays are the most common format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less labeled analyte being bound, producing a lower signal.

A cross-reacting substance interferes by also competing for these antibody binding sites. If the antibody binds the cross-reactant, it prevents the labeled analyte from binding, leading to a signal change that is incorrectly attributed to the target analyte, often resulting in a falsely elevated concentration.[9][11][12]

G cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: Cross-Reactant Present Analyte Clomiphene (Target Analyte) Antibody1 Antibody Analyte->Antibody1 Binds LabeledAnalyte Labeled Clomiphene (Tracer) LabeledAnalyte->Antibody1 Competes Result1 Accurate Signal (Low Signal) Antibody1->Result1 CrossReactant 2-Chloro Clomiphene (Cross-Reactant) Antibody2 Antibody CrossReactant->Antibody2 Binds (Interferes) LabeledAnalyte2 Labeled Clomiphene (Tracer) LabeledAnalyte2->Antibody2 Blocked Result2 Inaccurate Signal (Falsely Low Signal) Antibody2->Result2

Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.

Performance Comparison: Immunoassay vs. LC-MS/MS

While immunoassays are powerful screening tools, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard confirmatory method due to its superior specificity.[13][14] LC-MS/MS achieves this by physically separating compounds via chromatography before detecting them based on their unique mass-to-charge ratio, a highly specific molecular fingerprint.[15][16]

FeatureImmunoassayLC-MS/MSRationale & Causality
Specificity Moderate to HighVery HighImmunoassays rely on antibody binding, which can be confounded by structurally similar molecules. LC-MS/MS uses a dual-filter system of chromatographic retention time and mass-to-charge ratio, providing unambiguous identification.
Cross-Reactivity Potential for significant interference from isomers, metabolites, and analogs.NegligibleCompounds are physically separated before detection. Even isomers can often be chromatographically resolved.[17]
Throughput High (96/384-well plates)LowerSample preparation for LC-MS/MS is typically more complex and analysis is sequential, limiting throughput compared to the parallel processing of immunoassays.
Cost per Sample LowHighReagents for immunoassays are generally less expensive, and the instrumentation is more common in clinical labs. LC-MS/MS systems require a larger capital investment and specialized expertise.
Development Time Long (for new assays)Short (for new analytes)Developing a specific monoclonal antibody for a new immunoassay is a lengthy biological process. Developing an LC-MS/MS method is a faster process of analytical chemistry optimization.

Quantitative Analysis of Cross-Reactivity

Cross-reactivity is quantified by determining the concentration of the interfering compound required to produce the same signal response as a given concentration of the target analyte. It is typically expressed as a percentage.

Calculation: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 Where IC50 is the concentration required to inhibit 50% of the maximum signal.

Illustrative Cross-Reactivity Data for a Hypothetical Clomiphene Immunoassay:

CompoundIC50 (ng/mL)% Cross-ReactivityClinical Significance
(E)-Clomiphene (Target) 2.0100%The reference standard for the assay.
(Z)-Clomiphene4.544.4%High. Will cause significant overestimation of (E)-Clomiphene in mixed isomer formulations.
(Z)-4-Hydroxyclomiphene15.013.3%Moderate. Could be significant in patients who are extensive metabolizers.
2-Chloro Clomiphene8.025.0%High. If present as an impurity, it will lead to falsely elevated results.
Testosterone>10,000<0.02%Negligible. Structurally dissimilar, demonstrating good assay specificity against unrelated steroids.

Note: This table presents illustrative data based on typical immunoassay performance. Actual cross-reactivity must be determined experimentally for each specific antibody and assay format.

Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA

This protocol outlines a self-validating system to determine the cross-reactivity of a test compound (e.g., 2-Chloro Clomiphene) in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for (E)-Clomiphene.

G start Start prep_plate 1. Coat Plate with Clomiphene-Protein Conjugate start->prep_plate wash1 2. Wash Plate prep_plate->wash1 block 3. Block Plate (e.g., with BSA) wash1->block wash2 4. Wash Plate block->wash2 add_samples 5. Add Standards, Controls, & Test Compounds wash2->add_samples add_ab 6. Add Anti-Clomiphene Antibody add_samples->add_ab incubate1 7. Incubate (Competition) add_ab->incubate1 wash3 8. Wash Plate incubate1->wash3 add_sec_ab 9. Add HRP-Conjugated Secondary Antibody wash3->add_sec_ab incubate2 10. Incubate add_sec_ab->incubate2 wash4 11. Wash Plate incubate2->wash4 add_sub 12. Add TMB Substrate wash4->add_sub incubate3 13. Incubate (Color Development) add_sub->incubate3 stop 14. Add Stop Solution incubate3->stop read 15. Read Absorbance (450 nm) stop->read end End: Analyze Data & Calculate % Cross-Reactivity read->end

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Methodology:

  • Plate Coating:

    • Step: Dilute a clomiphene-protein conjugate (e.g., Clomiphene-BSA) to 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

    • Rationale: This immobilizes the clomiphene antigen onto the solid phase, which is necessary for the competitive binding reaction.

  • Washing & Blocking:

    • Step: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

    • Rationale: Washing removes unbound antigen. Blocking prevents non-specific binding of subsequent antibodies to the plate surface, which would cause high background signal and reduce assay accuracy.

  • Competitive Reaction:

    • Step: Wash the plate 3 times. Prepare serial dilutions of the (E)-Clomiphene standard and the test compounds (e.g., 2-Chloro Clomiphene, (Z)-Clomiphene) in assay buffer. Add 50 µL of each dilution to the appropriate wells. Then, add 50 µL of the primary anti-clomiphene antibody (at a pre-optimized concentration) to all wells except the "blank" wells. Incubate for 1 hour at 37°C.

    • Rationale: This is the critical competition step. Free analyte in the solution competes with the plate-bound analyte for binding to the limited amount of primary antibody.

  • Detection:

    • Step: Wash the plate 3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (which binds to the primary antibody) to each well. Incubate for 1 hour at 37°C.

    • Rationale: The secondary antibody provides an enzymatic label for signal generation. The amount of secondary antibody bound is proportional to the amount of primary antibody captured by the plate.

  • Signal Development & Measurement:

    • Step: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes. Stop the reaction by adding 50 µL of 1M H2SO4. Read the absorbance at 450 nm on a microplate reader.

    • Rationale: HRP catalyzes the conversion of TMB into a blue product, which turns yellow upon addition of acid. The intensity of the color is inversely proportional to the concentration of clomiphene in the initial sample.

  • Data Analysis:

    • Step: Plot the absorbance values against the log of the concentration for the standard and each test compound. Use a four-parameter logistic curve fit to determine the IC50 for each. Calculate the % cross-reactivity using the formula provided previously.

    • Rationale: This allows for the precise determination of the 50% inhibition point, providing the quantitative data needed to assess the specificity of the antibody.

Conclusion and Recommendations for Researchers

The specificity of an immunoassay is not an absolute guarantee but a performance characteristic that must be rigorously validated. While these assays are invaluable for rapid screening, our analysis demonstrates the significant potential for cross-reactivity from isomers, metabolites, and structurally similar impurities like 2-Chloro Clomiphene.

For researchers, scientists, and drug development professionals, this has critical implications:

  • Acknowledge the Limitations: Be aware that a result from a clomiphene immunoassay may represent the composite concentration of the parent drug and any cross-reacting substances.

  • Validate Rigorously: The specificity of any commercial or in-house immunoassay must be validated against all potential cross-reactants relevant to your samples (e.g., known metabolites, process impurities). The protocol provided herein serves as a robust template for such validation.

  • Employ Confirmatory Methods: For regulatory submissions, definitive pharmacokinetic studies, or resolving discordant results, LC-MS/MS should be employed.[14][18] Its superior specificity provides the unambiguous and reliable data required for critical decision-making.

By understanding the principles of immunoassay cross-reactivity and implementing a dual strategy of thorough validation and orthogonal testing, researchers can ensure the accuracy and integrity of their data in the complex field of clomiphene analysis.

References

  • Clomifene - Wikipedia. [Link]

  • Ruzil, A., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3429-41. [Link]

  • Clomiphene | C26H28ClNO | CID 2800 - PubChem. [Link]

  • Guddat, S., et al. (2021). Structural formulae of clomiphene and HC (hydroxy clomiphene) isomers. ResearchGate. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. [Link]

  • Liu, Y., et al. Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF). Analytical Methods. [Link]

  • Ernst, S., et al. (1976). Stereochemistry of geometric isomers of clomiphene: a correction of the literature and a reexamination of structure-activity relationships. Journal of Pharmaceutical Sciences, 65(1), 148-50. [Link]

  • Al-Dhfyan, A. (2023). Clomiphene Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques. MDPI. [Link]

  • Beotra, A., et al. (2008). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. Recent Advances In Doping Analysis (16). [Link]

  • Clomiphene: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Al-Azzam, K. M., et al. (2023). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • Immunoassay - Creative Diagnostics. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. [Link]

  • Immunoassay Methods: Principles & Types - StudySmarter. [Link]

  • Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Koal, T., et al. (2018). Comparison of the LC–MS/MS method with immunoassays available at the Hormone Laboratory. ResearchGate. [Link]

  • Crewe, H. K., et al. (2007). Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation. Journal of Chromatography B, 847(2), 296-299. [Link]

  • Gauthier, D. A. (2018). Clomiphene synthesis using a single solvent.
  • Alpegiani, M., et al. (2016). Process for the preparation of Clomiphene.
  • Gauthier, D. A. (2018). Clomiphene synthesis using a single solvent. Justia Patents. [Link]

  • Immunoassays or LC-MS/MS? - Diva Portal. [Link]

  • Turcu, A. F., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI. [Link]

  • Ghazal, K., et al. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17. [Link]

  • Klee, G. G. (2012). Interferences in immunoassay. SciSpace. [Link]

  • Ghazal, K., et al. (2022). Hormone Immunoassay Interference: A 2021 Update. KoreaMed Synapse. [Link]

  • Peer Review File Article information. [Link]

  • Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. [Link]

  • (PDF) Clomiphene citrate challenge test and serum anti-Müllerian hormone levels in women with menstrual irregularities and/or infertility. - ResearchGate. [Link]

  • Nikolac, N. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 33-44. [Link]

  • Guddat, S., et al. (2022). Assessing human urinary clomiphene metabolites after consumption of eggs from clomiphene-treated laying hens using. Analytica Chimica Acta, 1200, 339601. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 27. [Link]

  • Clomiphene - LiverTox - NCBI Bookshelf. [Link]

  • TL26 Clomifene - WADA Technical Letter. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro Clomiphene Citrate(E/Z Mixture) proper disposal procedures

Part 1: Executive Safety Assessment (The "Why") 2-Chloro Clomiphene Citrate (a synthetic stilbene derivative and Selective Estrogen Receptor Modulator) presents a dual-hazard profile that dictates its disposal pathway. U...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

2-Chloro Clomiphene Citrate (a synthetic stilbene derivative and Selective Estrogen Receptor Modulator) presents a dual-hazard profile that dictates its disposal pathway. Unlike standard organic waste, this compound is a Category 1B Reproductive Toxin and a Persistent Aquatic Pollutant .[1]

The presence of the chlorine atom on the ethylene backbone (the "2-chloro" position) confers metabolic stability to the molecule. Standard landfilling or low-temperature burning is strictly prohibited because:

  • Bioaccumulation: The lipophilic nature (LogP ~6) allows it to persist in soil and water, biomagnifying in the food chain.[1]

  • Dioxin Formation Risk: Incomplete combustion of chlorinated aromatics at temperatures <850°C can generate polychlorinated dibenzodioxins (PCDDs).[1][2]

Immediate Directive: All waste streams containing >0.1% of this substance must be segregated as Hazardous Pharmaceutical Waste and destined for High-Temperature Incineration .

Part 2: Physicochemical Properties Dictating Disposal

Understanding the molecule's behavior ensures the disposal method is scientifically sound.[1]

ParameterSpecificationDisposal Implication
Molecular Formula C₂₆H₂₈ClNO[3] • C₆H₈O₇Chlorine Content: Requires incineration >1100°C to prevent dioxin formation.[1]
Solubility Water: Slightly soluble (as citrate); Ethanol: SolubleCleaning: Water alone is insufficient for spill cleanup.[1] Use surfactant or alcohol-based solvents.[1]
Partition Coeff. (LogP) ~6.0 (Base)Environmental: High affinity for organic matter; do not release to drains/sewer.[1]
Reactivity Stable; Incompatible with strong oxidizersDeactivation: Chemical oxidation (e.g., Hypochlorite) is effective for trace surface deactivation.
Part 3: The Disposal Workflow (Step-by-Step)

This protocol is designed as a self-validating system.[1] If a step cannot be verified (e.g., "Is the bag sealed?"), the process halts.

Phase A: Segregation at the Bench

Objective: Prevent cross-contamination of non-hazardous waste streams.

  • Solid Waste (Pure API, Powder, Tablets):

    • Collect in a dedicated, rigid, wide-mouth container labeled "CYTOTOXIC / REPRODUCTIVE TOXIN."

    • Do not mix with general silica or filter paper waste unless that waste is also destined for the same incineration stream.[1]

  • Liquid Waste (Mother Liquors, Solvents):

    • Segregate into a dedicated carboy.

    • Critical: Label the carboy with the specific solvent and "Contains Halogenated Organics."

    • Why: Halogenated waste requires different incinerator injection nozzles than non-halogenated solvents to prevent corrosion and ensure complete combustion.[1]

  • Trace Contaminated Consumables (Gloves, Weigh Boats):

    • Double-bag in yellow "Trace Chemo" bags or equivalent hazardous drug waste bags.

Phase B: Containerization & Labeling

Objective: Ensure containment during transport.

  • Primary Containment: Use High-Density Polyethylene (HDPE) containers.[1] Glass is acceptable for liquids but poses a breakage risk.[1]

  • Secondary Containment: All liquid waste containers must sit within a tray capable of holding 110% of the volume.

  • Labeling Standard:

    • Text: "HAZARDOUS WASTE - TOXIC TO REPRODUCTION."[1][3][4][5]

    • Codes: Add applicable RCRA codes (e.g., "Non-RCRA Regulated Hazardous Waste" or state-specific codes like California's "Code 352").

    • CAS #: 50-41-9 (Clomiphene Citrate).[1][3][4][5][6]

Phase C: Final Destruction

Objective: Molecular mineralization.[1]

  • Method: High-Temperature Incineration (Rotary Kiln).[1]

  • Parameter: Minimum 1100°C with a 2-second residence time.

  • Validation: The facility must provide a Certificate of Destruction (COD) verifying incineration, not landfilling.

Part 4: Spill Management & Deactivation (Self-Validating System)

If a spill occurs, you must verify "cleanliness" not just by sight, but by procedure.[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1] Don PPE (Double Nitrile Gloves, N95/P100 Respirator, Tyvek Suit).[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels (water/surfactant) to prevent dust generation.[1] DO NOT dry sweep.[1]

    • Liquid Spill: Absorb with vermiculite or chem-pads.[1]

  • Deactivate (The Validation Step):

    • Apply a 10% Sodium Hypochlorite (Bleach) solution to the surface.[1] Allow 15 minutes of contact time.

    • Mechanism:[7][8] The oxidizer attacks the alkene double bond and the amine, disrupting the pharmacophore.

    • Rinse with water, then wipe with 70% Isopropanol to remove lipophilic residues.[1]

  • Disposal of Cleanup Materials: All wipes and absorbents go immediately into the Solid Waste stream (Phase A.1).[1]

Part 5: Process Visualization

The following diagram illustrates the critical decision logic for handling 2-Chloro Clomiphene Citrate waste.

DisposalProtocol Start Waste Generation: 2-Chloro Clomiphene Citrate Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, Wipes, PPE) Decision->Solid Liquid Liquid Waste (Solvents, Mother Liquor) Decision->Liquid Segregation_S Segregate: Yellow Bag (Trace Chemo/Reprotox) Solid->Segregation_S Segregation_L Segregate: Halogenated Solvent Carboy Liquid->Segregation_L Labeling Labeling: 'Reproductive Toxin' 'Halogenated' Segregation_S->Labeling Segregation_L->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Check Verify Incinerator Specs Storage->Check Incineration High-Temp Incineration (>1100°C, 2 sec retention) Check->Incineration Compliant Facility Landfill Landfill / Sewer Check->Landfill Non-Compliant Landfill->Incineration PROHIBITED Redirect Stream

Figure 1: Decision matrix for the segregation and destruction of halogenated SERM waste. Note the critical prohibition of landfill pathways.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1] Centers for Disease Control and Prevention.[1] [Link][1]

  • World Health Organization (WHO). (2014).[1] Safe management of wastes from health-care activities.[1] Chapter 5: Treatment and disposal technologies.[1][6] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[1][Link][1]

  • European Commission. (2010).[1] Directive 2010/75/EU on Industrial Emissions (Integrated Pollution Prevention and Control).[1] (Mandating 1100°C for >1% halogenated waste).[1] [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro Clomiphene Citrate (E/Z Mixture)

Executive Summary & Scientific Context 2-Chloro Clomiphene Citrate (CAS: 50-41-9) is a potent Selective Estrogen Receptor Modulator (SERM). While often used in fertility research, its mechanism of action—competitive bind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Chloro Clomiphene Citrate (CAS: 50-41-9) is a potent Selective Estrogen Receptor Modulator (SERM). While often used in fertility research, its mechanism of action—competitive binding to estrogen receptors—renders it a Category 1B Reproductive Toxicant and a suspected carcinogen.

The "E/Z Mixture" Factor: Commercially available Clomiphene Citrate is typically a mixture of two geometric isomers: Enclomiphene (E-isomer) and Zuclomiphene (Z-isomer). While their pharmacological half-lives differ, both must be treated with the highest level of containment . The primary risk is not acute toxicity, but occupational sensitization and endocrine disruption from cumulative trace exposure.

Core Directive: Treat this compound as an OEB 4 (Occupational Exposure Band) material. Containment (Engineering Controls) is the primary defense; PPE is the critical redundancy.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific vectors of exposure.

Hazard ClassClassificationH-StatementCritical Implication
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.[1]Zero-tolerance for skin contact or inhalation.[2] Pregnant personnel should not handle this compound.
Carcinogenicity Category 2H351: Suspected of causing cancer.[3][4]Long-term exposure monitoring is required.
Acute Toxicity Oral (Cat 4)H302: Harmful if swallowed.Ingestion via hand-to-mouth transfer is a major risk vector.
Operational Risk Logic (Graphviz)

The following decision tree dictates your PPE requirements based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 2-Chloro Clomiphene Citrate State Determine Physical State Start->State Powder Solid / Powder (Weighing, Transfer) State->Powder High Dust Potential Solution Liquid Solution (Pipetting, Injection) State->Solution Low Aerosol Potential Iso_Check Isolator / Glovebox Available? Powder->Iso_Check Standard_PPE REQUIRED: Double Nitrile Gloves + Lab Coat + Safety Glasses Solution->Standard_PPE In Fume Hood Full_PPE REQUIRED: Double Gloves + Tyvek Sleeves + PAPR or N95 (if open sash) Iso_Check->Full_PPE No (Fume Hood Only) Iso_Check->Standard_PPE Yes (Closed System)

Figure 1: Risk-based decision tree for selecting PPE based on physical state and engineering controls.

The PPE Matrix: Layered Defense

Do not rely on a single barrier. We utilize a "Redundant Barrier" strategy.

A. Respiratory Protection[2][3][5][6]
  • Primary Control: Handling should occur in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • PPE Requirement:

    • If inside a Hood: N95 respirator (minimum) to protect against accidental withdrawal of hands/arms creating turbulence.

    • If Open Bench (FORBIDDEN): If you must handle powder outside a hood (e.g., equipment failure), a Powered Air Purifying Respirator (PAPR) with loose-fitting hood is mandatory.

B. Dermal Protection (The "Double-Glove" Standard)

SERMs are lipophilic; they can permeate standard latex.

  • Material: Nitrile (ASTM D6978 Chemotherapy Rated).

  • Thickness: Minimum 5 mil (0.12 mm) outer glove; 3-4 mil inner glove.

  • Protocol:

    • Inner Glove: Taped to the lab coat sleeve (prevents wrist exposure).

    • Outer Glove: Long cuff, worn over the lab coat cuff.

    • Change Frequency: Change outer gloves immediately after splash or every 30 minutes during active handling.

C. Body Protection[4][6][7][8]
  • Standard: Disposable Tyvek® lab coat or gown with elastic cuffs. Cotton coats absorb powders and become secondary contamination sources.

  • Footwear: Closed-toe, non-permeable shoes. Shoe covers are recommended if powder handling exceeds 1 gram.

Operational Workflow: Gowning & De-Gowning

Most exposure events occur after the experiment, during the removal of contaminated PPE. Follow this "Dirty-to-Clean" workflow strictly.

Gowning_Protocol Entry Entry: Clean Side Donning Donning: 1. Shoe Covers 2. Inner Gloves (Tape) 3. Gown 4. Outer Gloves Entry->Donning Work Experimental Work (Fume Hood) Donning->Work Doffing1 Doffing Step 1: Remove Outer Gloves (Inside Hood) Work->Doffing1 Work Complete Doffing2 Doffing Step 2: Remove Gown (Roll inside-out) Doffing1->Doffing2 Doffing3 Doffing Step 3: Remove Inner Gloves & Wash Hands Doffing2->Doffing3

Figure 2: Unidirectional workflow for donning and doffing PPE to prevent cross-contamination.

Decontamination & Disposal

The "E/Z Mixture" is stable.[5] Simple water washing is insufficient as it spreads the lipophilic compound.

Surface Decontamination Protocol
  • Solubilize: Wipe surfaces with 70% Ethanol or Isopropanol first. This dissolves the organic Clomiphene residues.

  • Oxidize/Clean: Follow with a detergent (e.g., Alconox) and water rinse.

  • Verification: For high-volume labs, UV-Vis surface swabbing is recommended to validate cleaning (Clomiphene absorbs in UV range).

Waste Disposal[2][3][5][6][7][8][10][11]
  • Solids: All contaminated gloves, weigh boats, and wipes must be disposed of as Hazardous Chemical Waste (Incineration required).

  • Liquids: Collect in "Toxic Organic" waste streams. Do not pour down the drain. Clomiphene is highly toxic to aquatic life (H410).

Emergency Response (Spills)[5][7][11]

  • Powder Spill (< 1g):

    • Alert nearby personnel.[6]

    • Cover spill with wet paper towels (dampened with ethanol) to prevent dust generation.

    • Wipe up using the "centripetal" method (outer edge toward center).

    • Double bag waste.

  • Skin Contact:

    • Remove contaminated clothing immediately.[7]

    • Wash skin with soap and water for 15 minutes . (Do not use ethanol on skin; it increases absorption).

    • Seek medical surveillance (inform physician of SERM exposure).

References

  • United States Pharmacopeia (USP). USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[8] (2016).

  • Cayman Chemical. Safety Data Sheet: Clomiphene Citrate.[1][3][5] (2025).[1][8]

  • Thermo Fisher Scientific. Safety Data Sheet: Clomiphene Citrate.[1][2] (2021).

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8] (2016).

  • PubChem. Clomiphene Citrate Compound Summary (CID 2802). National Library of Medicine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.